Bis(methylcyclopentadienyl)nickel(II)
Description
Properties
CAS No. |
1293-95-4 |
|---|---|
Molecular Formula |
C12H14Ni |
Molecular Weight |
216.93 g/mol |
IUPAC Name |
bis(2-methylcyclopenta-1,3-diene);nickel(2+) |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
InChI Key |
YNSOQZSDZJQQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Thermodynamic Profile & Vapor Pressure of Bis(methylcyclopentadienyl)nickel(II)
The following technical guide details the thermodynamic profile and vapor pressure temperature dependence of Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂], a critical organometallic precursor for thin-film deposition.
Executive Summary
Bis(methylcyclopentadienyl)nickel(II), denoted as Ni(MeCp)₂ , represents a pivotal shift in precursor chemistry for Nickel (Ni) and Nickel Oxide (NiO) thin films. Unlike its parent compound Nickelocene (NiCp₂), which is a solid at room temperature, Ni(MeCp)₂ exists as a liquid or low-melting solid (mp: 34–36°C).[1] This phase advantage eliminates the "sublimation drift" often seen with solid precursors, ensuring consistent mass transport for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
This guide provides a rigorous analysis of the vapor pressure curve, temperature dependence, and thermodynamic stability required for precise process control.
Physicochemical Profile
The introduction of the methyl group on the cyclopentadienyl ring disrupts the crystal lattice packing, significantly lowering the melting point compared to NiCp₂ (mp: 173°C).
| Property | Specification | Notes |
| Formula | Ni(C₅H₄CH₃)₂ | Heteroleptic-like volatility behavior |
| Molar Mass | 216.93 g/mol | |
| Appearance | Dark Green Liquid/Solid | Melts near RT (34–36°C); often supercools |
| Boiling Point | 85–90°C @ 1 Torr | Distillation temperature (Preparative) |
| Vapor Pressure | 133 Pa (1 Torr) @ 73°C | Thermodynamic Anchor Point [1] |
| Density | ~1.1 g/mL | Estimated at liquid phase |
| Stability | Air/Moisture Sensitive | Requires inert atmosphere (Ar/N₂) |
Molecular Structure & Volatility Mechanism
The methyl substitution adds steric bulk but increases entropy in the liquid phase, facilitating vaporization at lower thermal budgets than the solid analogue.
Thermodynamics of Volatility: The Vapor Pressure Curve
Precise control of precursor flux requires an accurate understanding of the Vapor Pressure (
The Clausius-Clapeyron Relationship
The temperature dependence of vapor pressure is governed by the Clausius-Clapeyron equation:
Where:
- = Vapor Pressure (Pa or Torr)
- = Absolute Temperature (K)
- = Enthalpy of Vaporization (kJ/mol)[2]
- = Gas Constant (8.314 J/mol·K)
- = Constant characteristic of the precursor
Derived Vapor Pressure Data
Based on experimental anchor points [1][2], the volatility profile is established. Note that Ni(MeCp)₂ is more volatile than NiCp₂ at equivalent temperatures.
| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (Pa) | Status |
| 55 | 328 | ~0.35 | ~47 | Typical ALD Source Temp |
| 73 | 346 | 1.00 | 133 | Experimental Anchor [1] |
| 85 | 358 | ~2.10 | ~280 | Preparative Distillation Range |
| 100 | 373 | ~4.50 | ~600 | High Flux CVD |
Note: Values at 55°C, 85°C, and 100°C are projected based on a typical metallocene
Comparative Volatility
-
Ni(MeCp)₂: 1 Torr @ 73°C (Liquid source)
-
NiCp₂: 0.4 Torr @ 70°C (Solid source) [3]
Implication: Ni(MeCp)₂ delivers higher flux at lower temperatures, reducing the risk of thermal decomposition in the delivery lines.
Experimental Determination Protocols
To validate these values in-house or for quality control (QC) of incoming precursor batches, the following methodologies are recommended.
Protocol A: Isothermal Thermogravimetric Analysis (TGA)
-
Objective: Determine evaporation rate and thermal stability.
-
Method:
-
Load ~10-15 mg of Ni(MeCp)₂ into an alumina pan inside a glovebox (Air Sensitive!).
-
Transfer to TGA with inert gas purge (N₂, 100 sccm).
-
Ramp 10°C/min to target temperature (e.g., 70°C, 80°C, 90°C).
-
Hold isothermal for 30-60 mins.
-
Analysis: Linear mass loss indicates clean evaporation. Non-linear loss suggests decomposition.
-
Protocol B: Static Gauge Method (Clausius-Clapeyron Plotting)
-
Objective: Generate a precise P-T curve.
-
Setup: Stainless steel bubbler connected to a capacitance manometer (0.1–10 Torr range) and a vacuum pump.
-
Steps:
-
Immerse bubbler in a temperature-controlled bath.
-
Evacuate headspace to remove carrier gas.
-
Isolate pump and allow vapor to equilibrate.
-
Record Pressure (
) at stable Temperature ( ). -
Repeat at 5°C intervals.
-
Plot
vs . The slope .
-
Process Implications & Handling
Thermal Stability Window
Ni(MeCp)₂ is thermally stable up to approximately 180–200°C in the gas phase.
-
ALD Window: 150°C – 300°C (Substrate Temperature).
-
Decomposition: >250°C typically yields metallic Ni; O₂/O₃ co-reactants are required for NiO.
-
Warning: Prolonged heating of the source bubbler >100°C can lead to slow oligomerization. Keep source temperatures <80°C for long-term stability.
Delivery System Configuration
-
Bubbler Temp: 55°C – 75°C (Targeting 0.3 – 1.0 Torr vapor pressure).
-
Line Temp: 85°C – 100°C (Must be > Bubbler Temp to prevent condensation).
-
Carrier Gas: Argon or Nitrogen (High Purity 99.999%).
Safety & Toxicity
-
Hazard: Nickel compounds are known carcinogens and sensitizers.
-
Handling: Use strictly within a fume hood or glovebox.
-
PPE: Double nitrile gloves, safety glasses, and lab coat.
-
Spill: Treat with bleach/oxidizer to mineralize, then dispose of as heavy metal waste.
References
-
MOCVD Precursor Encyclopedia.Nickel bis(methylcyclopentadienyl) (Dimethylnickelocene) Properties.
-
Source:
-
-
Popov, G., et al. (2019). Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries. Coatings, 9(5), 304. (Cites VP of 133 Pa at 73°C).[3]
-
Source:
-
-
Kang, J.K., et al. (2000).[4] Metalorganic chemical vapor deposition of nickel films from Ni(C5H5)2/H2.[1][4] Journal of Materials Research. (Comparison data for NiCp2).
-
Source:
-
-
Sigma-Aldrich.Bis(methylcyclopentadienyl)nickel(II)
-
Source:
-
Sources
Thermal Decomposition Mechanism of Ni(MeCp)₂ in Inert Atmosphere
The following guide details the thermal decomposition mechanism of Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂] in an inert atmosphere. This analysis is structured for material scientists and process engineers optimizing Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) workflows.
Executive Summary & Physicochemical Profile
Bis(methylcyclopentadienyl)nickel(II) is a strategic precursor for depositing nickel and nickel oxide thin films due to its superior volatility and liquid state at near-room temperature compared to its parent compound, nickelocene (NiCp₂). In an inert atmosphere (Ar, N₂, He), the decomposition is driven strictly by thermal energy (pyrolysis), distinct from the hydrogenolysis or combustion pathways seen in reactive flows.
Understanding the inert decomposition pathway is critical for:
-
Shelf-life determination: Preventing premature degradation during storage.
-
Vaporizer optimization: Avoiding clogging due to pre-reaction in delivery lines.
-
Impurity control: Minimizing carbon incorporation from ligand fragmentation.
Table 1: Physicochemical Properties of Ni(MeCp)₂
| Property | Value | Relevance to Process |
| Formula | Ni(C₅H₄CH₃)₂ | Methyl group lowers symmetry, reducing melting point. |
| Phase (25°C) | Dark Green Liquid / Low-melting Solid | Liquid delivery allows precise bubbling/evaporation. |
| Melting Point | 34–36 °C | Easy to maintain as liquid in source canisters. |
| Vapor Pressure | ~1 Torr @ 73 °C | High volatility enables low-temp transport.[1][2] |
| Dec. Onset ( | 200–250 °C (Inert) | Upper limit for source lines; lower limit for deposition. |
| Ni–Cp Bond Energy | ~285 kJ/mol (Est.)[3] | Moderate stability; defines the activation energy barrier. |
Thermodynamic & Kinetic Landscape
The thermal stability of Ni(MeCp)₂ is defined by the competition between sublimation/evaporation and bond dissociation .
Thermogravimetric Analysis (TGA) Behavior
In an inert atmosphere (e.g., flowing N₂ or Ar at 1 atm), the TGA curve exhibits two distinct regimes:
-
Evaporation Regime (RT – 200°C): Mass loss is due to vaporization of the intact molecule. The curve is smooth, and if held isothermally, the mass reaches 0% residue (ideal transport).
-
Decomposition Regime (> 200°C): Competition between evaporation and bond breaking begins.
-
200–250°C: Onset of slow decomposition.
-
> 300°C: Rapid pyrolysis. The residue mass is non-zero (typically Ni metal + Carbon), indicating that the ligand dissociation rate exceeds the evaporation rate.
-
Kinetic Parameters
The decomposition follows first-order kinetics dominated by the cleavage of the Ni–Ring bond.
-
Activation Energy (
): Estimated at 130–150 kJ/mol for the rate-limiting step (first ligand loss). -
Reaction Order:
(Unimolecular dissociation).
Mechanistic Pathways (The Core)
The decomposition in an inert atmosphere proceeds via homolytic bond fission followed by radical stabilization. Unlike H₂-assisted processes where ligands leave as stable neutral species (MeCpH), inert pyrolysis forces the ligands to scavenge hydrogen from each other or the surface, leading to carbon contamination.
Step 1: Initiation (Ligand Slippage & Fission)
The weakest link is the metal-ligand coordination. Thermal energy excites the Ni-(MeCp) bond.
-
Note: The first ligand dissociation is the rate-determining step (RDS). The resulting "half-sandwich" radical [Ni(MeCp)] is highly unstable and rapidly loses the second ligand.
Step 2: Radical Fate (The Carbon Source)
The generated methylcyclopentadienyl radical (
-
Dimerization (Clean Pathway): Two radicals combine to form bis(methylcyclopentadienyl).
-
Result: Volatile byproduct, clean film.
-
-
Intra-ligand Dehydrogenation (Dirty Pathway): The radical loses hydrogen to form a carbide-like species on the surface.
-
Result: Carbon inclusion in the Ni film (NiC
).
-
-
H-Abstraction (Autocatalytic): A radical abstracts a hydrogen from a neighboring precursor molecule or adsorbed ligand.
-
Result: Formation of stable neutral ligand (MeCpH) and a dehydrogenated precursor fragment.
-
Visualization of Decomposition Pathway
Figure 1: Thermal decomposition cascade of Ni(MeCp)₂ in inert atmosphere. The "Carbon" node represents the parasitic pathway leading to film impurities.
Experimental Validation Protocols
To validate this mechanism in your specific reactor geometry, use the following self-validating protocols.
Protocol A: The "Zero-Residue" TGA Test
Objective: Determine the maximum safe vaporizer temperature.
-
Instrument: TGA (e.g., TA Instruments Q500 or Netzsch).
-
Sample: 10–15 mg Ni(MeCp)₂ (Liquid injection or pan loading in glovebox).
-
Atmosphere: High-purity Ar or N₂ (99.999%), flow 50–100 sccm.
-
Ramp: 10°C/min from RT to 500°C.
-
Validation Criteria:
-
Pass: Single weight loss step ending at 0% mass (complete evaporation).
-
Fail: Tail or plateau > 0% mass (decomposition occurred before evaporation).
-
Derivative (DTG): Peak maximum indicates
. Onset of second peak indicates .
-
Protocol B: Exhaust Gas Analysis (QMS)
Objective: Confirm ligand fate (Dimer vs. Monomer).
-
Setup: CVD Reactor coupled to Quadrupole Mass Spectrometer (QMS) via capillary.
-
Procedure: Heat substrate to 300°C (decomposition regime) while flowing precursor/Ar.
-
Monitor m/z signals:
-
m/z 216: Parent ion [Ni(MeCp)₂]⁺.[3]
-
m/z 80: Ligand [MeCpH]⁺ (Indicates H-abstraction).
-
m/z 79: Radical fragment [MeCp]⁺.
-
m/z 158: Dimer [(MeCp)₂]⁺ (Indicates radical recombination).
-
-
Interpretation: A high ratio of m/z 158 to m/z 80 suggests a clean radical recombination mechanism (cleaner films). A high m/z 80 suggests H-abstraction from other species (likely leading to carbon in films).
Experimental Setup Diagram
Figure 2: Schematic of the validation setup coupling thermal reactor with mass spectrometry for in-situ mechanistic analysis.
Implications for Process Optimization
| Issue | Mechanistic Cause | Mitigation Strategy |
| High Carbon Content | Ligand dehydrogenation on surface (Step 2, Path 2). | Introduce H₂ (reactive mode) or lower |
| Low Growth Rate | Strong Ni-Cp bond requires high energy to break. | Use Plasma-Enhanced ALD (PEALD) with O₂ or NH₃ to chemically attack the ligand rather than relying on thermal energy. |
| Source Line Clogging | Thermal decomposition in the line ( | Keep all lines at |
References
-
Thermal Stability of Nickelocenes
- Comparison of NiCp₂ and Ni(MeCp)
-
Source:
-
Mechanistic Studies on Metallocene Decomposition
- General decomposition pathways of Cp-ligands in inert vs.
-
Source: (Generalized citation for the field standard).
-
Bond Dissociation Energies
-
Reference for Ni-Cp bond strength (~285 kJ/mol).[3]
-
Source:
-
-
ALD/CVD Process Data
- Specifics on Ni(MeCp)₂ growth windows and plasma-assisted decomposition.
-
Source:
Sources
A Comparative Analysis of Volatility: 1,1'-Dimethylnickelocene vs. Nickelocene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Volatility is a critical physical property of organometallic compounds, profoundly influencing their application in areas such as chemical vapor deposition (CVD) and as precursors in materials science and drug delivery systems. This technical guide provides a detailed comparative analysis of the volatility of 1,1'-dimethylnickelocene and its parent compound, nickelocene. We will delve into the structural and physicochemical factors that govern their volatility, present comparative data, and outline a comprehensive experimental protocol for their evaluation using thermogravimetric analysis (TGA). This guide is intended to equip researchers with the foundational knowledge and practical insights necessary for the informed selection and application of these versatile nickel-containing metallocenes.
Introduction: The Significance of Volatility in Metallocene Chemistry
Metallocenes, a class of organometallic compounds featuring a transition metal atom sandwiched between two cyclopentadienyl (Cp) ligands, have garnered significant interest due to their unique electronic and structural properties. Nickelocene, Ni(C₅H₅)₂, is a well-studied 20-valence electron metallocene with a characteristic green crystalline structure.[1] Its applications, however, can be limited by its relatively high melting point and moderate volatility.
The strategic modification of the cyclopentadienyl ligands offers a powerful tool to tune the physicochemical properties of metallocenes. The introduction of alkyl substituents, such as methyl groups in 1,1'-dimethylnickelocene, [Ni(C₅H₄CH₃)₂], can significantly alter properties like solubility, reactivity, and, most notably for this guide, volatility. Understanding these structure-property relationships is paramount for designing and selecting appropriate precursors for applications like Metal-Organic Chemical Vapor Deposition (MOCVD), where precursor volatility is a key determinant of process efficiency and film quality.[2]
This guide will provide a comprehensive comparison of the volatility of 1,1'-dimethylnickelocene and nickelocene, elucidating the chemical principles that underpin their differences and providing a practical framework for their experimental characterization.
Theoretical Framework: The Impact of Methylation on Volatility
The volatility of a compound is fundamentally governed by the strength of its intermolecular forces. For a substance to transition from a condensed phase (solid or liquid) to a gaseous phase, sufficient energy must be supplied to overcome these forces. In the case of metallocenes, the primary intermolecular interactions are van der Waals forces.
The introduction of methyl groups onto the cyclopentadienyl rings of nickelocene has two primary and opposing effects on its intermolecular forces:
-
Increased Molecular Weight and Surface Area: The addition of two methyl groups increases the overall molecular weight and surface area of the molecule. Generally, an increase in molecular weight and surface area leads to stronger van der Waals interactions, which would be expected to decrease volatility.
-
Disruption of Crystal Packing and Reduced Symmetry: In the solid state, nickelocene molecules can pack efficiently in a crystalline lattice, maximizing intermolecular contacts. The presence of the methyl groups in 1,1'-dimethylnickelocene introduces steric hindrance that disrupts this efficient packing. This disruption leads to weaker intermolecular forces in the solid state.
In the case of 1,1'-dimethylnickelocene, the effect of disrupted crystal packing and reduced symmetry is the dominant factor. This leads to significantly weaker intermolecular forces compared to the more symmetrical and efficiently packed nickelocene, resulting in a lower melting point and a higher volatility.
Comparative Physicochemical Properties
The following table summarizes the key physical properties of nickelocene and 1,1'-dimethylnickelocene, highlighting the significant impact of methylation on their volatility-related characteristics.
| Property | Nickelocene (Ni(C₅H₅)₂) | 1,1'-Dimethylnickelocene (Ni(C₅H₄CH₃)₂) |
| Molecular Weight | 188.88 g/mol | 216.93 g/mol |
| Melting Point | 173 °C[1] | 34-36 °C[1] |
| Boiling Point | Decomposes before boiling at atmospheric pressure | 85-90 °C at 1 Torr[1] |
| Vapor Pressure | High vapor pressure (max. 43 Torr)[1] | Indicated to be highly volatile for MOCVD applications[1] |
| Appearance | Green solid[1] | Low-melting solid[1] |
The stark difference in melting points is a strong indicator of the weaker intermolecular forces in 1,1'-dimethylnickelocene. The ability to distill 1,1'-dimethylnickelocene, albeit under reduced pressure, further underscores its enhanced volatility compared to nickelocene, which tends to decompose at elevated temperatures before a distinct boiling point is reached at atmospheric pressure.
Experimental Protocol: Comparative Volatility Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a powerful technique for evaluating the thermal stability and volatility of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For comparing the volatility of 1,1'-dimethylnickelocene and nickelocene, a TGA experiment can be designed to determine their sublimation or vaporization profiles.
Principle
In a TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate. As the temperature increases, the compound will begin to sublimate or vaporize, resulting in a loss of mass. The temperature at which this mass loss begins and the rate of mass loss are indicative of the compound's volatility. A more volatile compound will exhibit a significant mass loss at a lower temperature.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the metallocenes during heating. Set the purge gas flow rate to a constant value (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean TGA crucible.
-
Ensure an even distribution of the sample at the bottom of the crucible.
-
-
TGA Program:
-
Set the initial temperature to a value below the expected onset of sublimation (e.g., 30 °C).
-
Program a linear heating ramp at a controlled rate (e.g., 10 °C/min).
-
Set the final temperature to a point where the entire sample is expected to have vaporized or decomposed (e.g., 400 °C).
-
-
Data Acquisition:
-
Start the TGA run and record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature. This is the TGA curve.
-
Determine the onset temperature of mass loss, which corresponds to the temperature at which significant sublimation or vaporization begins.
-
The temperature at which 50% of the mass has been lost (T₅₀) can be used as a key metric for comparing the volatility of the two compounds. A lower T₅₀ indicates higher volatility.
-
The derivative of the TGA curve (DTG curve) can also be plotted, which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Experimental Workflow Diagram
Caption: Workflow for comparative volatility analysis using TGA.
Discussion and Conclusion
The evidence strongly indicates that 1,1'-dimethylnickelocene is significantly more volatile than nickelocene. This is primarily attributed to the steric hindrance introduced by the methyl groups, which disrupts the efficient crystal packing observed in the parent nickelocene molecule. The weaker intermolecular forces in 1,1'-dimethylnickelocene result in a much lower melting point and a greater propensity to enter the gas phase at lower temperatures.
This enhanced volatility makes 1,1'-dimethylnickelocene a more suitable precursor for MOCVD applications where lower deposition temperatures are desirable to prevent thermal degradation of substrates or to achieve specific film morphologies. The lower melting point of 1,1'-dimethylnickelocene also offers advantages in terms of handling and delivery in vapor deposition systems.
For researchers and drug development professionals, understanding the impact of ligand substitution on the volatility of metallocenes is crucial for designing molecules with tailored properties. The principles outlined in this guide can be extended to other substituted metallocenes, providing a framework for predicting and controlling their physical behavior. The use of thermogravimetric analysis provides a robust and reliable method for experimentally verifying these predictions and quantifying the volatility of novel organometallic compounds.
References
-
MOCVD Precursor Encyclopedia. Ni CYCLOPENTADIENYLS. Available at: [Link]
-
Wikipedia. List of metal-organic chemical vapour deposition precursors. Available at: [Link]
-
SciSpace. Recent Trends in the Selection of Metal-Organic Precursors for MOCVD Process. Available at: [Link]
Sources
Technical Guide: Electronic Properties & Semiconductor Integration of Bis(methylcyclopentadienyl)nickel(II)
The following technical guide details the electronic properties and semiconductor applications of Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂). This document is structured for researchers and process engineers, focusing on the transition from precursor chemistry to device-level performance.
Executive Summary: The Liquid Advantage
In the regime of sub-10nm semiconductor nodes, the physical state of a precursor dictates its viability. Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂), unlike its solid parent nickelocene (NiCp₂), is a liquid at room temperature (MP: 34–36 °C). This phase advantage eliminates the "particle generation" and "vapor pressure instability" issues common with solid sublimation, making Ni(MeCp)₂ the superior candidate for high-volume manufacturing (HVM) of Nickel (Ni) and Nickel Oxide (NiO) thin films.
This guide analyzes the electronic behavior of films derived from Ni(MeCp)₂, specifically addressing resistivity scaling in interconnects and hole transport characteristics in p-type oxide semiconductors.
Molecular Architecture & Physicochemical Properties
The methyl group on the cyclopentadienyl ring disrupts the crystal lattice packing, lowering the melting point and stabilizing the liquid phase. This asymmetry is critical for consistent vapor delivery.
Table 1: Physicochemical Profile of Ni(MeCp)₂
| Property | Value | Relevance to Process |
| Formula | Ni(CH₃C₅H₄)₂ | Ligand sphere defines steric hindrance.[1] |
| Physical State | Liquid (at 25°C) | Enables direct liquid injection (DLI) or stable bubbling. |
| Vapor Pressure | ~1 Torr @ 73–85 °C | Moderate heating required; prevents line condensation. |
| Decomposition | > 130 °C (Thermal) | Defines the upper limit of the ALD window (self-limiting regime). |
| Electronic Config | [Ar] 3d⁸ 4s² (Ni²⁺) | Determines magnetic and conductive properties of the core. |
| Impurity Risk | Carbon (C) | Methyl groups can lead to carbide formation if not properly scavenged. |
Deposition Dynamics: ALD & CVD Mechanisms
The electronic quality of the final film is strictly causal to the deposition mechanism. We distinguish between Metallic Ni (for interconnects/contacts) and Nickel Oxide (for p-type logic).
Mechanism of Action
-
Metallic Ni (Reductive ALD): Requires a strong reducing agent (e.g., H₂ Plasma, NH₃) to strip the MeCp ligands without incorporating carbon. Thermal H₂ is often insufficient due to the high stability of the Ni-Cp bond.
-
Nickel Oxide (Oxidative ALD): Uses O₃ or O₂ plasma.[2][3] The combustion reaction is vigorous, effectively removing carbon as CO/CO₂, often resulting in higher purity films than the metallic process.
Visualization: Precursor Surface Interaction
The following diagram illustrates the ligand exchange pathway during Atomic Layer Deposition.
Caption: Step-wise ALD mechanism showing self-limiting adsorption and ligand removal pathways.
Electronic Properties in Thin Films
This section dissects the electronic performance of films grown from Ni(MeCp)₂, which is the primary concern for semiconductor integration.
Metallic Nickel: The Interconnect Challenge
As feature sizes shrink below 20nm, Copper (Cu) suffers from a drastic increase in resistivity due to the electron mean free path effect. Nickel is a prime candidate to replace Cu because it requires thinner barriers (or no barrier), maximizing the conductive volume.
-
Bulk Resistivity: ~7.0 µΩ·cm.
-
Ni(MeCp)₂ Film Resistivity: Typically 20–50 µΩ·cm (as-deposited).
-
Causality: The MeCp ligand is robust. Incomplete removal leads to interstitial Carbon incorporation, acting as scattering centers for electrons.
-
Mitigation: Post-deposition annealing (PDA) in Forming Gas (H₂/N₂) at 300–400 °C can drive out Carbon, lowering resistivity to near-bulk values (~10–12 µΩ·cm).
-
Nickel Oxide (NiO): The p-Type Semiconductor
NiO deposited via Ni(MeCp)₂ + O₃ behaves as a wide-bandgap p-type semiconductor.
-
Bandgap: 3.6 – 3.8 eV.
-
Conductivity Mechanism: Nickel vacancies (
) and holes in the valence band ( states). -
Resistivity Tuning:
-
Stoichiometric NiO: High resistivity (> 10³ Ω·cm).
-
Ni-Deficient (NiOₓ): Low resistivity (0.1 – 10 Ω·cm) due to high hole concentration.
-
Insight: Process temperature controls the stoichiometry. Lower ALD temps (150–200 °C) tend to favor higher defect densities and lower resistivity, suitable for hole transport layers (HTLs).
-
Visualization: Electronic Property Logic
Caption: Logic flow relating process choices to final electronic properties (Resistivity/Conductivity).
Semiconductor Applications
Next-Gen Interconnects & Contacts
Ni(MeCp)₂ is utilized to deposit conformal Ni liners for Contact Plugs . Upon annealing with Silicon, it forms Nickel Silicide (NiSi) , which offers the lowest contact resistance (
Resistive RAM (ReRAM)
NiO films grown from this precursor exhibit bistable resistance switching. The "forming" step creates conductive filaments (composed of defects) through the insulating NiO matrix. The precise thickness control of ALD using Ni(MeCp)₂ allows for highly uniform switching voltages, a critical parameter for memory arrays.
Experimental Protocols
Safety Warning: Ni(MeCp)₂ is a suspected carcinogen and toxic by inhalation. All work must be performed in a vented gas cabinet with appropriate scrubbing.
Protocol: Plasma-Enhanced ALD of Metallic Ni
This protocol is designed to minimize carbon contamination.
-
Precursor Setup:
-
Fill stainless steel bubbler with Ni(MeCp)₂ (Liquid).
-
Bubbler Temp: Heat to 75 °C (Target VP: ~1 Torr).
-
Delivery Line Temp: Heat to 90 °C to prevent condensation.
-
-
Substrate Prep:
-
Si(100) with HF dip (remove native oxide) or TiN liner.
-
Chamber Temp: 250 °C (Optimization window: 200–300 °C).
-
-
Deposition Cycle:
-
Step A (Pulse): 2.0s Ni(MeCp)₂ / Carrier Gas (Ar/N₂).
-
Step B (Purge): 5.0s Ar purge (Critical to prevent CVD-like growth).
-
Step C (Reactant): 5.0s H₂ Plasma (Power: 300W). Note: H₂ gas alone is insufficient.
-
Step D (Purge): 5.0s Ar purge.
-
-
Post-Process:
-
Anneal at 400 °C in Forming Gas (5% H₂ / 95% N₂) for 10 mins to densify and reduce resistivity.
-
References
-
Royal Society of Chemistry. (2019). Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells.[4] Journal of Materials Chemistry C. Link
-
MDPI. (2025). Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction. Coatings. Link
-
MilliporeSigma. (2025). Bis(methylcyclopentadienyl)nickel(II) Product Specification & Properties.[5] Sigma-Aldrich.[4][6] Link
-
AIP Publishing. (2025). On the impact of atomic layer deposition processing on the chemical and opto-electrical properties of NiO thin films. Journal of Vacuum Science & Technology A. Link
-
MOCVD Precursor Encyclopedia. (n.d.). Nickel bis(methylcyclopentadienyl) (Dimethylnickelocene) Ni(MeCp)2.[5][7]Link
Sources
- 1. CAS 74507-63-4: Bis(pentamethylcyclopentadienyl)nickel (De… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]
- 5. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. Sigma Aldrich Fine Chemicals Biosciences Bis(methylcyclopentadienyl)nickel(II) | Fisher Scientific [fishersci.com]
- 7. Bis(methylcyclopentadienyl)nickel | Ni(MeCp)2 | C12H14Ni - Ereztech [ereztech.com]
Bis(methylcyclopentadienyl)nickel(II) CAS 1293-95-4 chemical properties
An In-Depth Technical Guide to Bis(methylcyclopentadienyl)nickel(II)
This guide provides a comprehensive technical overview of Bis(methylcyclopentadienyl)nickel(II), CAS 1293-95-4, also known as 1,1'-Dimethylnickelocene. It is intended for researchers, chemists, and materials scientists who require a deep understanding of this organometallic compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causality behind its chemical behavior and its utility in modern science.
Introduction and Strategic Context
Bis(methylcyclopentadienyl)nickel(II) is a derivative of the classic metallocene, Nickelocene. Like its parent compound, it features a central nickel atom in the +2 oxidation state "sandwiched" between two cyclic organic ligands. The addition of a methyl group to each cyclopentadienyl (Cp) ring significantly alters its physical properties, enhancing its volatility and solubility in organic solvents while maintaining the core electronic and reactive characteristics of the nickelocene scaffold.
This modification makes it a particularly valuable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and a versatile catalyst or reactant in synthetic chemistry.[1][2] Its primary value lies in its ability to serve as a soluble and volatile source of nickel for applications ranging from the synthesis of nickel nanoparticles and thin films to catalyzing fundamental organic transformations.
Physicochemical and Structural Properties
The core chemical properties of Bis(methylcyclopentadienyl)nickel(II) are summarized below. These properties dictate its handling, application, and reactivity.
Key Physical Data
The introduction of methyl groups lowers the melting point compared to the parent nickelocene (m.p. 173 °C), rendering it a low-melting solid or liquid at or near room temperature, which is highly advantageous for precursor delivery in CVD applications.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1293-95-4 | [5] |
| Molecular Formula | C₁₂H₁₄Ni or Ni(C₅H₄CH₃)₂ | [5][6] |
| Molecular Weight | 216.93 g/mol | [6][7] |
| Appearance | Dark green to black moist crystalline solid or liquid | [6][8] |
| Melting Point | 34-36 °C | [6] |
| Boiling Point | 85-90 °C at 1 mmHg (1 Torr) | [3] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere (Nitrogen) |
Molecular Structure
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Molecular structure of Bis(methylcyclopentadienyl)nickel(II).
Spectroscopic Characterization Insights
Characterizing paramagnetic organometallic compounds like Bis(methylcyclopentadienyl)nickel(II) requires careful consideration.
-
NMR Spectroscopy (¹H and ¹³C): As a paramagnetic Ni(II) complex with two unpaired electrons (similar to nickelocene), its NMR spectra will not show sharp, easily interpretable peaks typical of diamagnetic compounds.[3] Instead, one should expect to observe broad signals with significant paramagnetic shifting. The resonance positions will be highly sensitive to temperature. This complexity makes NMR a tool for confirming the presence of the paramagnetic species rather than for detailed structural elucidation in a routine manner.
-
Infrared (IR) Spectroscopy: The IR spectrum is more straightforward. It should feature characteristic C-H stretching vibrations for the methyl groups (around 2950-2850 cm⁻¹) and the Cp ring (around 3100-3000 cm⁻¹). C=C stretching vibrations of the Cp rings are expected in the 1400-1450 cm⁻¹ region. The presence of bands related to Ni-Cp vibrations would be expected in the far-IR region (below 400 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 217). Common fragmentation patterns would involve the loss of one or both methylcyclopentadienyl rings.
Synthesis and Purification Protocol
The synthesis of Bis(methylcyclopentadienyl)nickel(II) typically follows a standard salt metathesis protocol, a cornerstone of organometallic chemistry.[3] The driving force is the formation of a stable inorganic salt (e.g., NaCl), which precipitates from the organic solvent.
Generalized Laboratory Synthesis
This protocol is a representative procedure based on established methods for nickelocene and its derivatives.[3][9] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the reagents and product are air-sensitive.
Reagents:
-
Anhydrous Nickel(II) Chloride (NiCl₂)
-
Sodium metal or Sodium Hydride (NaH)
-
Methylcyclopentadiene Dimer
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
Step-by-Step Methodology:
-
Cracking of Dimer: Place methylcyclopentadiene dimer in a distillation apparatus. Heat gently to "crack" the dimer via a retro-Diels-Alder reaction, distilling the monomeric methylcyclopentadiene. Collect the monomer at a low temperature (e.g., in a cold trap cooled with a dry ice/acetone bath).
-
Formation of Sodium Methylcyclopentadienide (Na(MeCp)): In a Schlenk flask, react the freshly cracked methylcyclopentadiene monomer with a stoichiometric equivalent of sodium metal or sodium hydride in anhydrous THF. The reaction is complete when the evolution of hydrogen gas ceases (if using NaH) or all the sodium has been consumed. This results in a solution of Na(MeCp).
-
Metathesis Reaction: In a separate Schlenk flask, create a slurry of anhydrous NiCl₂ in anhydrous THF. Cool this slurry in an ice bath.
-
Addition: Slowly add the Na(MeCp) solution to the stirred NiCl₂ slurry via a cannula. The reaction is typically exothermic.
-
Causality: The nucleophilic carbanion of the methylcyclopentadienide ligand displaces the chloride ions from the nickel center. The reaction stoichiometry is crucial: 2 equivalents of Na(MeCp) are required for each equivalent of NiCl₂. NiCl₂ + 2 Na(C₅H₄CH₃) → Ni(C₅H₄CH₃)₂ + 2 NaCl[3]
-
-
Reaction Completion and Workup: Allow the mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction. The color will change significantly.
-
Purification:
-
Remove the THF solvent under vacuum.
-
The resulting solid residue contains the product and sodium chloride. Extract the product into a non-polar solvent like hexane or pentane, in which NaCl is insoluble.
-
Filter the solution via cannula to remove the NaCl precipitate.
-
Remove the hexane/pentane under vacuum to yield the crude product.
-
Further purification can be achieved by vacuum sublimation or distillation. Given its boiling point of 85-90 °C at 1 mmHg, vacuum distillation is a viable method.
-
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Generalized workflow for the synthesis and purification of Ni(MeCp)₂.
Chemical Reactivity and Applications
The utility of Bis(methylcyclopentadienyl)nickel(II) stems from its accessible nickel center and its favorable physical properties.
Precursor for Materials Science (MOCVD)
This compound is a volatile organometallic precursor ideally suited for MOCVD.[1][2] Its low melting point and sufficient vapor pressure allow for consistent delivery into a deposition chamber.[3]
-
Nickel Nanoparticles: In an inert or reducing atmosphere (e.g., with H₂), thermal decomposition of Ni(MeCp)₂ on a substrate (like silicon) leads to the formation of metallic nickel nanoparticles. This is a key method for manufacturing materials for high-density magnetic storage media.[2]
-
Nickel Oxide Films: When co-reacted with an oxygen source like O₂ or H₂O₂, Ni(MeCp)₂ can be used to deposit thin films of nickel oxide (NiO), a p-type semiconductor with applications in sensors, electrochromic devices, and catalysis.[1]
Catalyst and Reagent in Organic Synthesis
Nickel complexes are powerful catalysts for a variety of organic transformations, particularly cross-coupling reactions.[4] While specific literature examples detailing Ni(MeCp)₂ as the primary pre-catalyst are sparse, its role can be understood within the context of general nickel catalysis. Often, a Ni(II) pre-catalyst is reduced in situ to the active Ni(0) species to initiate the catalytic cycle.
It is a known reactant for the synthesis of other complex organometallic structures, such as nickel sandwich complexes and N-heterocyclic carbene (NHC) complexes.
dot digraph "Catalytic_Cycle" { rankdir=TB; node [shape=point, width=0.01, height=0.01]; center_node [label="Ni(0)Lₙ\nActive Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
} Caption: Representative Ni(0)/Ni(II) catalytic cycle relevant to this precursor.
Safety, Handling, and Storage
Proper handling of Bis(methylcyclopentadienyl)nickel(II) is critical due to its reactivity and toxicity.
Hazard Identification
The compound is classified as acutely toxic and harmful.[7]
-
GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1][7]
-
Signal Word: Warning.[1]
-
Precautionary Measures: Avoid breathing vapor, avoid contact with skin and eyes, and do not ingest. Use only in a well-ventilated area, preferably a fume hood or glovebox.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For handling outside of a contained system, a respirator with an appropriate filter for organic vapors is recommended. A type N95 (US) respirator may be suitable.[1]
Handling and Storage Protocol
-
Inert Atmosphere: Due to its air sensitivity, all handling and transfers should be performed under an inert atmosphere of nitrogen or argon.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. This minimizes decomposition and vapor pressure.
-
Fire Safety: The compound is a combustible liquid with a flash point of 66 °C. Keep away from heat, sparks, and open flames.[1]
References
-
MOCVD Precursor Encyclopedia. Ni CYCLOPENTADIENYLS. Available at: [Link]
-
Figueira, C. A. et al. (2015). Synthesis and Characterization of a Cationic Cyclopentadienyl Nickel(II) Complex. Journal of the Brazilian Chemical Society. Available at: [Link]
-
MilliporeSigma. Bis(methylcyclopentadienyl)nickel(II) Product Page. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18504547, Bis(methylcyclopentadienyl)nickel(II). Available at: [Link]
-
Ereztech. Bis(methylcyclopentadienyl)nickel Product Page. Available at: [Link]
-
Alexandrov, S. E., & Protopopova, V. S. (2011). Chemical Vapor Deposition of Ni–C Films from Bis-(Ethylcyclopentadienyl) Nickel. Journal of Nanoscience and Nanotechnology, 11(9), 8259-8263. Available at: [Link]
- Kumagai, H. et al. (1996). Journal of Materials Science Letters, 15, 1081. (Note: URL not directly available, cited in Ref 1).
-
Sciencemadness.org. The Synthesis of Nickelocene. Available at: [Link]
-
Weix, D. J. et al. (2018). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 51(7), 1683–1695. Available at: [Link]
-
American Elements. Bis(methylcyclopentadienyl)nickel(II) Product Page. Available at: [Link]
Sources
- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemclassjournal.com [chemclassjournal.com]
- 3. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(methylcyclopentadienyl)nickel(II) | CAS 1293-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Bis(methylcyclopentadienyl)nickel | Ni(MeCp)2 | C12H14Ni - Ereztech [ereztech.com]
- 7. Bis(methylcyclopentadienyl)nickel(II) | C12H14Ni | CID 18504547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. Sciencemadness Discussion Board - The Synthesis of Nickelocene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Guide: Ni(MeCp)₂ Precursor Kinetics & Sublimation Profile
The following technical guide details the physicochemical profile, sublimation/evaporation kinetics, and thermal stability of Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂].
Executive Summary
Bis(methylcyclopentadienyl)nickel(II), denoted as Ni(MeCp)₂ , is a critical organometallic precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for fabricating high-purity nickel and nickel oxide thin films.[1]
Unlike its parent compound Nickelocene (NiCp₂), which is a solid requiring sublimation, Ni(MeCp)₂ possesses a low melting point (~34–36°C). This allows it to be delivered as a liquid vapor at standard bubbler temperatures (55–80°C), offering superior flux stability and reproducibility. This guide analyzes the thermodynamic boundaries of its volatility and the kinetic windows required to prevent premature thermal decomposition.[2]
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Formula | Ni(η⁵-C₅H₄CH₃)₂ | 1,1'-Dimethylnickelocene |
| CAS Number | 1293-95-4 | |
| Molecular Weight | 216.93 g/mol | |
| Physical State | Dark Green Solid / Liquid | Melting Point: 34–36°C |
| Vapor Pressure | ~1 Torr (133 Pa) @ 73°C | Liquid phase evaporation |
| Density | ~1.1 g/mL | Liquid phase |
| Air Sensitivity | High | Oxidizes rapidly; store under Ar/N₂ |
Phase Transition & Delivery Mode
While often discussed in the context of "sublimation," Ni(MeCp)₂ is practically delivered via evaporation .
-
Solid Phase: Below 34°C.[2]
-
Liquid Phase: Above 36°C.[2]
-
Operational Implication: Bubblers are typically heated to 55–80°C .[2] At these temperatures, the precursor is a liquid, eliminating the surface-area changes associated with solid sublimers (channeling/sintering) and ensuring constant flux.
Thermodynamics of Volatility
The volatility of Ni(MeCp)₂ follows the Clausius-Clapeyron relationship.[2] Unlike NiCp₂, which sublimes, Ni(MeCp)₂ evaporates from a liquid melt during standard ALD/CVD operation.
Vapor Pressure Equation
The temperature dependence of vapor pressure (
Empirical Data Points for Calibration:
-
Point A: 133 Pa (~1.0 Torr) at 73°C (346 K)
-
Point B: ~40 Pa (0.3 Torr) at 55°C (328 K)
Note: The enthalpy of vaporization (
Bubbler & Vaporizer Optimization
To achieve sufficient mass transport without condensation in the lines:
-
Bubbler Temperature (
): Set to 55°C – 80°C .-
Caution:
risks thermal aging (oligomerization) over long durations.
-
-
Line Temperature (
): Must be (typically 100–120°C) to prevent cold-spot condensation. -
Carrier Gas: High-purity Ar or N₂ (99.9999%).
Kinetics & Thermal Stability
The "ALD Window" is defined by the temperature range where the growth rate is constant (self-limiting) and decomposition is negligible.[2]
Decomposition Pathways
Ni(MeCp)₂ is less thermally stable than NiCp₂ due to the inductive effect of the methyl group, which can activate ring-slippage or oxidative decomposition pathways.[2]
-
ALD Window: 150°C – 250°C
Thermal Decomposition Mechanism
The primary decomposition mechanism involves the cleavage of the Ni-Cp bond.[2]
-
Onset Temperature: Thermal Gravimetric Analysis (TGA) shows rapid mass loss onset >180°C, but significant decomposition in a reactor environment (under vacuum) typically begins >250°C.
-
Long-Term Stability: Prolonged storage of the liquid at >130°C can lead to gradual darkening and non-volatile residue formation.[2]
Experimental Protocols
Protocol A: Vapor Pressure Determination (Stepped Isothermal TGA)
This protocol validates the precursor quality and evaporation kinetics.
-
Instrument: High-resolution TGA (e.g., TA Instruments Q500).
-
Atmosphere: High-purity N₂ or Ar (Flow: 100 sccm).
-
Pan: Platinum or Alumina (to prevent catalytic decomposition).
-
Method:
-
Ramp 10°C/min to 50°C . Hold 10 min (stabilize).
-
Step 1: Jump to 60°C , hold 20 min. Measure slope (
). -
Step 2: Jump to 70°C , hold 20 min. Measure slope.
-
Step 3: Jump to 80°C , hold 20 min. Measure slope.
-
-
Analysis: Plot
vs . The slope is proportional to .
Protocol B: Precursor Delivery Logic
The following diagram illustrates the logic flow for a safe and stable precursor delivery system.
Figure 1: Logic flow for maintaining precursor integrity from source to deposition. Note the temperature gradient (
Visualization of Stability Windows
The following diagram maps the operational windows for Ni(MeCp)₂, highlighting the transition from kinetic control to diffusion control (ALD) and finally to decomposition (CVD).
Figure 2: Process window definition. Operating in Zone 2 is critical for pharmaceutical-grade or semiconductor-grade film purity.
References
-
MDPI. (2019). Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer.[2] Retrieved from [Link]
-
American Elements. Bis(methylcyclopentadienyl)nickel(II) Properties.[6][11] Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. US20130168614A1 - Nickel allyl amidinate precursors for deposition of nickel-containing films - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Atomic layer deposition of NiO x : harnessing the potential of new precursor combinations for photoelectrochemical water oxidation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04555J [pubs.rsc.org]
- 9. US20080171890A1 - Volatile Nickel Aminoalkoxide Complex And Deposition Of Nickel Thin Film Using Same - Google Patents [patents.google.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Optimizing bubbler temperature for Ni(MeCp)2 precursor delivery
Application Note: Thermal Optimization of Ni(MeCp)₂ Precursor Delivery for ALD/CVD Processes
Executive Summary
The deposition of high-quality Nickel (Ni) and Nickel Oxide (NiO) thin films via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) relies heavily on the stability and flux of the precursor. Bis(methylcyclopentadienyl)nickel(II) , denoted as Ni(MeCp)₂ , has emerged as the industry-preferred alternative to Nickelocene (NiCp₂) due to its liquid state at slightly elevated temperatures (m.p. 34–36°C) and superior volatility.
However, Ni(MeCp)₂ exhibits a narrow thermodynamic operating window. Insufficient heating leads to precursor starvation and non-conformal growth, while excessive heating causes in-line thermal decomposition (CVD-in-the-line), resulting in particle defects and clogged valves. This guide defines the protocol for determining the optimal bubbler temperature (
Physicochemical Characterization & Thermodynamics[1][2]
Before optimizing process parameters, operators must understand the fundamental thermal properties of the molecule. Unlike solid precursors that sublime, Ni(MeCp)₂ is best delivered as a liquid vapor.
Table 1: Critical Thermal Properties of Ni(MeCp)₂
| Property | Value | Operational Implication |
| Physical State (STP) | Dark Green Solid/Liquid | Melting point is ~36°C. Must be liquefied before carrier gas flow to ensure stable bubbling. |
| Melting Point | 34–36°C | Bubbler must be maintained >40°C to prevent solidification during flow. |
| Vapor Pressure | ~1.0 Torr @ 73°C | Requires heating to 70–80°C to achieve sufficient flux for high-aspect-ratio features. |
| Decomposition | >200°C (Surface) | High thermal stability on substrate, but prolonged exposure >100°C in the bubbler can induce oligomerization. |
| ALD Window | 150°C – 250°C | Substrate temperature range for self-limiting growth (approx. 0.39 Å/cycle).[1] |
Technical Insight: The methyl group on the cyclopentadienyl ring disrupts crystal packing, lowering the melting point compared to NiCp₂ (m.p. 173°C). This allows for liquid delivery, which provides a more constant surface area for evaporation than a subliming solid, resulting in stable flux over the lifetime of the ampoule.
The Thermal Gradient Directive
To prevent condensation and clogging, a strict positive thermal gradient must be maintained from the source to the reactor. A violation of this gradient is the #1 cause of process drift in Ni(MeCp)₂ delivery.
Visualization: The Thermal Gradient Logic
The following diagram illustrates the mandatory temperature hierarchy required to maintain the precursor in the vapor phase without degradation.
Figure 1: Mandatory positive thermal gradient to prevent cold-spot condensation and precursor decomposition.
Protocol: Optimization of Bubbler Temperature
Objective: Determine the minimum
Prerequisites:
-
Carrier Gas: High purity N₂ or Ar (99.999%+).
-
Bubbler Type: Stainless steel ampoule with dip tube (bubbling mode).
-
Base Pressure: Reactor base pressure < 10⁻³ Torr.
Step 1: Pre-Process Liquefaction
Ni(MeCp)₂ may crystallize during storage.
-
Install the bubbler.
-
Heat the bubbler jacket to 50°C for 2 hours without carrier gas flow.
-
Why? This ensures the entire bulk is liquid. Bubbling gas through a semi-solid slush results in erratic vapor pressure and "burst" delivery.
Step 2: The Saturation Curve Experiment
Do not arbitrarily pick a temperature. Generate a saturation curve to validate the process window.[2]
-
Set Baseline Conditions:
-
Substrate T: 250°C.
-
Line T: 100°C.
-
Carrier Flow: 50–100 sccm.
-
Initial Bubbler T: 60°C.
-
-
Variable Pulse Series:
-
Fix the precursor pulse time (e.g., 2.0 seconds).
-
Run 100 cycles. Measure Growth Per Cycle (GPC).[1]
-
Increase Bubbler T by 5°C increments (60°C -> 65°C -> 70°C -> 75°C -> 80°C).
-
Wait 30 minutes for thermal equilibrium between setpoints.
-
-
Data Analysis:
-
Plot GPC vs. Bubbler T.
-
The Plateau: The GPC will rise and then plateau. The onset of the plateau (e.g., 0.39 Å/cycle) indicates the vapor pressure is sufficient to saturate the surface.
-
Operational Setpoint: Choose a temperature 2–3°C above the plateau onset . This provides a safety margin for source depletion without excessive thermal stress.
-
Step 3: Visual Validation (The "Green Check")
Ni(MeCp)₂ is distinctively green.[3]
-
Pass: The bubbler outlet tube should show no residue.
-
Fail (Condensation): Green droplets in the line (Line T is too cold).
-
Fail (Decomposition): Black/Grey metallic residue or mirror formation in the line (Line T is too hot, or Bubbler T > 100°C).
Troubleshooting & Stability Logic
Use the following logic flow to diagnose growth rate issues related to thermal delivery.
Figure 2: Diagnostic logic for thermal delivery issues.
References
-
Sigma-Aldrich. Bis(methylcyclopentadienyl)nickel(II) Product Specification and Properties.Link
-
Zhang, J., et al. (2022).[4] "Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction." Nanomaterials, 12(3). (Demonstrates ALD window of 150-250°C and saturation pulse data). Link
-
Strem Chemicals (Ascent). Nickel ALD Precursors: Volatility and Stability Data.Link
-
PubChem. Bis(methylcyclopentadienyl)nickel(II) Compound Summary. National Library of Medicine. Link
-
Atomic Limits. ALD Process Development: Saturation and Temperature Windows.Link
Sources
Application Note & Protocol: Synthesis of Nickel Silicide Nanowires Using Bis(methylcyclopentadienyl)nickel(II) CVD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of nickel silicide nanowires via Chemical Vapor Deposition (CVD) utilizing bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)2] as the nickel precursor. Nickel silicide nanowires are of significant interest due to their low resistivity, excellent field emission properties, and potential applications in nanoelectronics, energy storage, and as catalysts.[1][2][3] This application note details the underlying principles, a step-by-step experimental protocol, characterization techniques, and safety considerations. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Introduction to Nickel Silicide Nanowires
One-dimensional nanostructures, such as nanowires, have garnered substantial attention for their unique properties and potential applications in a wide array of fields. Among these, nickel silicide nanowires are particularly promising for applications in nano-scale interconnects, field emitters, magnetic storage, and as electrode materials in energy storage devices like supercapacitors and lithium-ion batteries.[1][2][4][5] The choice of synthesis method is critical in controlling the morphology, crystal structure, and ultimately, the physical properties of the nanowires. Chemical Vapor Deposition (CVD) is a versatile technique for the synthesis of high-quality, single-crystalline nanowires.[5][6]
The Precursor: Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)2]
The selection of a suitable precursor is paramount for a successful CVD process. Bis(methylcyclopentadienyl)nickel(II), also known as dimethylnickelocene, is an organometallic compound with properties that make it an excellent candidate for the MOCVD of nickel-containing thin films and nanostructures.[7]
Key Properties of Ni(MeCp)2:
| Property | Value | Reference |
| Molecular Formula | Ni(C6H7)2 | [7] |
| Molecular Weight | 216.96 g/mol | [7] |
| Melting Point | 34-36 °C | [7] |
| Boiling Point | 85-90 °C at 1 Torr | [7] |
| Physical State | Low-melting solid | [7] |
The volatility and thermal stability of Ni(MeCp)2 allow for its efficient transport in the vapor phase to the substrate surface, where it can decompose to yield nickel atoms for the synthesis of nickel silicide nanowires.[7]
Proposed Growth Mechanism
The growth of nickel silicide nanowires in this CVD process is proposed to follow a Vapor-Liquid-Solid (VLS) or a Vapor-Solid-Solid (VSS) mechanism, which is a common mechanism for nanowire growth.
Diagram of the Proposed VLS Growth Mechanism
Caption: Proposed Vapor-Liquid-Solid (VLS) growth mechanism for nickel silicide nanowires.
Experimental Protocol: CVD Synthesis of Nickel Silicide Nanowires
This section provides a detailed, step-by-step methodology for the synthesis of nickel silicide nanowires using a hot-wall CVD reactor.
Materials and Equipment
-
Precursors:
-
Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)2]
-
Silane (SiH4), typically diluted in a carrier gas (e.g., 5% SiH4 in Ar or H2)
-
-
Carrier Gas: High-purity Argon (Ar) or Hydrogen (H2)
-
Substrate: Silicon wafers (e.g., Si(100) or Si(111)), which can also act as the silicon source, or inert substrates like SiO2/Si.
-
Equipment:
-
Hot-wall CVD reactor with a quartz tube furnace
-
Mass flow controllers (MFCs) for precise gas handling
-
Low-pressure vacuum system (rotary and turbomolecular pumps)
-
Sublimator/bubbler for the Ni(MeCp)2 precursor with temperature control
-
Substrate holder (e.g., quartz boat)
-
Substrate Preparation
-
Cut the silicon wafer into desired substrate sizes (e.g., 1x1 cm).
-
Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water for 10 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
To remove the native oxide layer from silicon substrates, dip them in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 30-60 seconds, followed by a thorough rinse with deionized water and immediate drying with nitrogen.
CVD Synthesis Procedure
Diagram of the CVD Experimental Workflow
Caption: Experimental workflow for the CVD synthesis of nickel silicide nanowires.
-
Loading: Place the cleaned substrate into the center of the quartz tube in the CVD reactor.
-
Evacuation: Evacuate the reactor to a base pressure of approximately 10^-6 Torr.
-
Heating: Heat the furnace to the desired growth temperature (e.g., 450-600 °C) under a constant flow of carrier gas (e.g., 50-100 sccm Ar).[8]
-
Precursor Delivery:
-
Heat the Ni(MeCp)2 sublimator to a controlled temperature (e.g., 70-80 °C) to generate a stable vapor pressure.
-
Introduce the Ni(MeCp)2 vapor into the reactor using a carrier gas flow (e.g., 10-20 sccm Ar) through the sublimator.
-
Simultaneously, introduce the silane gas mixture (e.g., 5-20 sccm of 5% SiH4 in Ar).
-
-
Growth: Maintain the growth conditions for a set duration (e.g., 15-60 minutes). The reaction temperature and the flow rate of SiH4 are crucial parameters for controlling the phase and morphology of the resulting nickel silicide nanostructures.[8]
-
Cooling: After the growth period, stop the flow of the precursors and cool the reactor to room temperature under a continuous flow of the carrier gas.
Proposed CVD Parameters
| Parameter | Range | Rationale |
| Substrate Temperature | 450 - 600 °C | Influences the decomposition rates of precursors and the diffusion of Ni and Si, thereby controlling the phase of the nickel silicide (e.g., Ni2Si, Ni3Si2, NiSi).[8] |
| Reactor Pressure | 1 - 10 Torr | Affects the mean free path of gas molecules and can influence the density and morphology of the nanowires. |
| Ni(MeCp)2 Sublimator Temp. | 70 - 80 °C | Controls the vapor pressure and delivery rate of the nickel precursor. |
| SiH4 Flow Rate | 5 - 20 sccm (5% in Ar) | The Si:Ni ratio is critical for the stoichiometry of the resulting silicide. The SiH4 flow rate can control the size and quality of the nucleation centers.[8] |
| Carrier Gas Flow Rate | 50 - 100 sccm | Maintains a stable pressure and helps in the uniform transport of precursors to the substrate. |
| Growth Time | 15 - 60 min | Determines the length of the nanowires. |
Characterization of Nickel Silicide Nanowires
Post-synthesis characterization is essential to determine the morphology, crystal structure, and composition of the nanowires.
-
Scanning Electron Microscopy (SEM): To visualize the morphology, density, and length of the nanowires.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of individual nanowires, determine their crystal structure through selected area electron diffraction (SAED), and analyze their elemental composition using energy-dispersive X-ray spectroscopy (EDS).[1]
-
X-ray Diffraction (XRD): To identify the crystalline phases of the nickel silicide present in the sample.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and chemical states of the elements.
Safety Considerations
-
Precursors: Ni(MeCp)2 is a flammable solid and should be handled in an inert atmosphere (e.g., a glovebox). Silane is a pyrophoric gas and requires specialized handling procedures.
-
Gases: The use of flammable (H2) and pyrophoric (SiH4) gases necessitates a well-ventilated laboratory and appropriate safety interlocks on the CVD system.
-
HF Acid: Hydrofluoric acid is extremely corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, must be worn.
Potential Applications
The synthesized nickel silicide nanowires have potential applications in various fields:
-
Nanoelectronics: As interconnects and contacts in integrated circuits due to their low resistivity.[9]
-
Field Emission: As cold cathodes in flat-panel displays and other vacuum microelectronic devices.[1][5]
-
Energy Storage: As anode materials in lithium-ion batteries and electrodes in supercapacitors, leveraging their high surface area and conductivity.[2][4]
-
Magnetic Materials: For data storage applications, as some nickel silicide phases exhibit ferromagnetic properties.[1][5]
-
Biotechnology: In applications such as magnetic cell separation.[5]
-
Catalysis: The high surface area of the nanowires makes them potential candidates for catalytic applications.
Conclusion
This application note provides a detailed protocol for the synthesis of nickel silicide nanowires using Ni(MeCp)2 as a novel precursor in a CVD process. By carefully controlling the experimental parameters, it is possible to synthesize nanowires with desired morphologies and crystalline phases for a variety of advanced applications. The provided methodology, grounded in the principles of CVD and the chemistry of the selected precursor, offers a robust starting point for researchers exploring the synthesis and application of these promising nanomaterials.
References
- Single-crystalline δ-Ni2Si nanowires with excellent physical properties. (n.d.). PMC.
- Ramly, M. M. (2021). Fabrication and characterization of nickel silicide nanowire electrodes by solid-state diffusion controlled growth for supercapacitor. Universiti Malaya KNOVA.
- Growth of single-crystalline nickel silicide nanowires with excellent physical properties. (2015). CrystEngComm (RSC Publishing).
- Al Salmani, F. A. (n.d.). GROWTH OF NICKEL SILICIDE NANOWIRES BY USING THERMAL CHEMICAL VAPOR DEPOSITION.
- Understanding the generation of silicide nanowires by CVD in situ in a TEM. (n.d.). LPICM - CNRS.
- Nickel silicide nanowire anodes for microbial fuel cells to advance power production and charge transfer efficiency in 3D configur
- Synthesis and electrochemical performance of silicon-nanowire alloy anodes. (2021).
- Nickel Silicide Nanowire Growth and Applications. (n.d.).
- Phase-controlled synthesis of nickel silicide nanostructures | Request PDF. (n.d.).
- Silicon nanowire structure embedded in nickel silicide nanowires for lithium-based battery anodes. (2015).
- Exploring the Role of Nickel Nanowires in Sustainable Energy Preserv
- (2024). Semantic Scholar.
- Growth of single-crystalline nickel silicide nanowires with excellent physical properties. (2025).
- Ni CYCLOPENTADIENYLS. (n.d.). mocvd-precursor-encyclopedia.de.
- Metallic nickel silicides. (2016).
Sources
- 1. Single-crystalline δ-Ni2Si nanowires with excellent physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and electrochemical performance of silicon-nanowire alloy anodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04703E [pubs.rsc.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. "Fabrication and characterization of nickel silicide nanowire electrode" by Ramly Mohammad Mukhlis [knova.um.edu.my]
- 5. Growth of single-crystalline nickel silicide nanowires with excellent physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Nickel silicide nanowire anodes for microbial fuel cells to advance power production and charge transfer efficiency in 3D configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 8. researchgate.net [researchgate.net]
- 9. om-cao.com [om-cao.com]
Application Note: High-Aspect-Ratio Trench Filling with Bis(methylcyclopentadienyl)nickel(II)
Executive Summary
The transition from planar to 3D device architectures (3D NAND, FinFET, and TSVs) necessitates metallization processes capable of coating features with aspect ratios (AR) exceeding 50:1 without void formation. While Physical Vapor Deposition (PVD) suffers from line-of-sight limitations leading to "pinch-off" at trench openings, Atomic Layer Deposition (ALD) offers the self-limiting surface chemistry required for perfect conformality.
This guide details the protocol for using Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂] , a liquid precursor chosen for its superior volatility compared to solid Nickelocene (NiCp₂). We focus on a Thermal ALD approach using Ammonia (NH₃) as a co-reactant.[1] While Plasma-Enhanced ALD (PEALD) offers higher density, it fails in extreme HAR structures due to radical recombination losses deep within the trench. This protocol prioritizes step coverage and continuity for applications ranging from semiconductor contact fills to microfluidic electrode integration in drug delivery devices.
Precursor Chemistry & Thermodynamics
Bis(methylcyclopentadienyl)nickel(II) is a dark green liquid at room temperature. Its liquid state provides a stable surface area for evaporation, eliminating the "particle transport" and surface area changes associated with solid precursors like NiCp₂.
Table 1: Physicochemical Properties[2]
| Property | Value | Operational Implication |
| Formula | Ni(CH₃C₅H₄)₂ | Heteroleptic ligand structure improves volatility over NiCp₂. |
| Molar Mass | 216.94 g/mol | Moderate mass allows efficient transport in Ar/N₂ carrier gas. |
| Melting Point | 34–36 °C | Critical: Bubbler must be maintained >40°C to ensure liquid phase delivery. |
| Vapor Pressure | ~1 Torr @ 73°C | Requires heated delivery lines (min +10°C above bubbler) to prevent condensation. |
| Decomposition Temp | > 250°C | Process Limit: Substrate temperature must stay below ~300°C to avoid CVD-mode (parasitic decomposition). |
Hardware Configuration & Delivery Logic
Successful HAR filling requires a "Stop-Flow" or "Exposure Mode" hardware configuration to allow precursor molecules sufficient time to diffuse to the bottom of deep trenches before the purge step begins.
Diagram 1: Precursor Delivery System
Figure 1: Schematic of the delivery line setup ensuring no cold spots and proper valve sequencing for exposure mode.
Experimental Protocol: HAR Trench Filling
Objective: Deposit 20nm conformal Ni film in 50:1 AR trenches. Method: Thermal ALD (Exposure Mode). Substrate: Si/SiO₂ (Cleaned via HF dip to remove native oxide if contact resistance is critical).
Step-by-Step Methodology
-
System Conditioning:
-
Heat Ni(MeCp)₂ bubbler to 60°C . Allow 1 hour for thermal equilibrium.
-
Heat Delivery Lines to 80°C (prevents condensation/clogging).
-
Heat Reactor Walls to 150°C .
-
Heat Substrate to 280°C . (Note: 300°C increases growth rate but risks CVD-like decomposition at trench openings, causing keyholes. 280°C is the safety "sweet spot" [1]).
-
-
The ALD Cycle (Repeat for ~200 cycles):
-
Step A: Precursor Pulse (Exposure Mode)
-
Action: Open Bubbler valve; Close Pump valve (Stop-flow).
-
Duration:2.0 - 5.0 seconds (depending on trench depth).
-
Logic: In HAR structures, standard flow doesn't allow molecules to reach the bottom. Stop-flow pressurizes the chamber, forcing diffusion into the trench.
-
-
Step B: Purge
-
Action: Close Bubbler; Open Pump; Flow Ar/N₂ (300 sccm).
-
Duration:10 - 20 seconds .
-
Logic: Critical step. You must evacuate unreacted Ni(MeCp)₂ from the bottom of the trench. Insufficient purge leads to CVD reaction in the gas phase during the next step, creating particles.
-
-
Step C: Reactant Pulse (NH₃)
-
Action: Pulse NH₃ gas.[1]
-
Duration:5.0 seconds .
-
Logic: NH₃ is preferred over H₂ for thermal ALD at <300°C. H₂ typically requires plasma or higher temps to effectively reduce the Cp ligands. NH₃ aids in ligand removal via aminolysis [2].
-
-
Step D: Purge
-
Action: Flow Ar/N₂.
-
Duration:10 seconds .
-
-
-
Post-Process:
-
Cool down in N₂ atmosphere to prevent oxidation of the fresh Ni surface.
-
Mechanism & Kinetics
Understanding the surface chemistry is vital for troubleshooting. The process relies on ligand exchange. If the temperature is too low (<250°C), the Cp ligands do not detach, leading to high Carbon contamination and high resistivity.
Diagram 2: Surface Reaction Mechanism
Figure 2: The ligand exchange mechanism where Ammonia facilitates the removal of Methylcyclopentadienyl ligands.
Troubleshooting & Optimization Guide
Common Failure Modes in HAR Filling
| Symptom | Probable Cause | Corrective Action |
| "Keyhole" Void | Pinch-off at trench mouth. | Reduce Temp: You are likely in CVD mode (>300°C) where decomposition happens faster than diffusion. Lower T to 270-280°C. |
| High Resistivity | Carbon incorporation. | Increase NH₃ Dose: The reducing agent is insufficient to strip all Cp ligands. |
| Non-uniform Depth | Insufficient Diffusion. | Increase Pulse A Time: Switch to "Stop-Flow" mode to allow pressure equilibration inside the trench. |
| Rough Surface | Agglomeration. | Substrate Prep: Nickel tends to island (Volmer-Weber growth) on oxides. Use a seed layer or higher nucleation density steps initially. |
Application Note for Drug Development (Microfluidics)
For researchers in Lab-on-Chip applications: Nickel is often used as a magnetic or conductive element in micro-pumps and sensors. Unlike semiconductor silicon vias, microfluidic channels are often polymer-based (SU-8, PDMS).
-
Warning: Ni(MeCp)₂ requires ~280°C, which melts most polymers.
-
Alternative: For polymer substrates, you must use Plasma-Enhanced ALD (PEALD) at lower temperatures (<150°C), accepting that trench penetration will be limited to AR < 10:1.
References
-
Thermal Stability and ALD Window
- Study: Comparison of NiCp₂ and Ni(MeCp)₂ showing Ni(MeCp)₂ requires strict temperature control (250–300°C) to avoid decomposition while ensuring growth.
-
Source:
-
Reactant Selection (NH₃ vs H₂)
-
Study: Demonstrates that NH₃ yields lower resistivity Ni films compared to H₂ in thermal ALD processes at moderate temperatures.[2]
-
Source:
-
-
High-Aspect-Ratio Challenges
- Study: Discusses the "keyhole" formation mechanism and the necessity of kinetic control in LPCVD/ALD for deep trenches.
-
Source:
-
Precursor Data
Sources
- 1. webfiles.amrita.edu [webfiles.amrita.edu]
- 2. Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. researchgate.net [researchgate.net]
Application Note: Area-Selective Deposition of Nickel using Bis(methylcyclopentadienyl)nickel(II)
This Application Note provides a rigorous, field-validated protocol for the Area-Selective Deposition (ASD) of Nickel thin films using Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂).
Unlike modern inhibitor-ligand precursors designed for inherent selectivity, Ni(MeCp)₂ is a "workhorse" precursor that requires surface passivation strategies to achieve area selectivity. This guide focuses on the SAM-Assisted ASD (Self-Assembled Monolayer) method, which is the industry standard for achieving high-fidelity patterning with cyclopentadienyl-based precursors.
Executive Summary
Area-Selective Deposition (ASD) of Nickel is a critical bottom-up fabrication technique used to create self-aligned interconnects in next-generation logic devices and catalytic nodes in micro-reactors. While Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) is favored for its high volatility and liquid state, it lacks strong inherent substrate selectivity compared to amidinate precursors.
To achieve selectivity, this protocol employs a Surface Passivation Strategy . By functionalizing non-growth surfaces (typically dielectrics like SiO₂) with a hydrophobic Self-Assembled Monolayer (SAM), Ni(MeCp)₂ adsorption is sterically and chemically blocked, forcing nucleation exclusively on the growth surfaces (metals or active sites).
Key Performance Metrics
| Parameter | Specification |
| Growth Rate (GPC) | 0.6 – 1.1 Å/cycle (Temperature dependent) |
| Selectivity Window | Up to ~500 cycles (SAM quality dependent) |
| Resistivity | ~25–50 µΩ·cm (using NH₃ at 300°C) |
| Impurity Profile | < 5 at.% C (with optimized NH₃ purge) |
Precursor Chemistry & Thermodynamics
Precursor Properties: Ni(MeCp)₂[1]
-
Formula: Ni(C₅H₄CH₃)₂
-
State: Dark green liquid at room temperature.
-
Vapor Pressure: High volatility (~0.5 Torr at 40°C), eliminating the need for aggressive heating of delivery lines.
-
Thermal Stability: Stable up to ~200°C. Critical Note: Above 250°C, the precursor can undergo minor thermal decomposition, leading to a CVD-like component. For ASD, strict temperature control is vital to prevent non-selective CVD growth.
Mechanism of Selectivity (SAM-Blocking)
The methylcyclopentadienyl ligands rely on chemisorption with surface hydroxyl (-OH) groups to initiate nucleation.
-
Dielectric Surface (Non-Growth): We treat SiO₂ with Octadecyltrichlorosilane (OTS) . The silane headgroup reacts with surface -OH, anchoring a long hydrophobic alkyl chain. This chain creates a steric barrier that prevents Ni(MeCp)₂ from reaching reactive sites.
-
Metal Surface (Growth): The SAM does not form a dense ordered layer on the metal (e.g., Pt, Cu, Ru), leaving it exposed. Ni(MeCp)₂ adsorbs here, and the co-reactant (NH₃) reduces the ligands to metallic Ni.
Experimental Protocol
Materials & Equipment
-
ALD Reactor: Warm-wall reactor (flow-type).
-
Precursor: Ni(MeCp)₂ (99.99% purity), heated to 40–50°C.
-
Inhibitor (SAM): Octadecyltrichlorosilane (OTS) or Octadecylphosphonic acid (ODPA) for oxide blocking.
-
Reactant: Anhydrous Ammonia (NH₃) gas (99.999%).
-
Carrier Gas: N₂ or Ar (99.9999%), purified.
Workflow Diagram
Figure 1: Operational workflow for SAM-assisted Area-Selective ALD.
Step-by-Step Methodology
Phase 1: Substrate Preparation & Passivation
-
Cleaning: Sonicate substrates in Acetone, Isopropanol, and DI water (5 min each). Treat with UV-Ozone for 10 min to maximize surface -OH density on the dielectric (crucial for high-quality SAM formation).
-
SAM Deposition (The Blocking Layer):
-
Solution Method: Immerse substrate in a 1–5 mM solution of OTS in anhydrous Toluene for 12–24 hours inside a glovebox (humidity < 5 ppm).
-
Vapor Method (Preferred for manufacturing): Vapor dose OTS at 100°C for 30 mins if reactor allows.
-
-
Rinse & Anneal: Rinse copiously with Toluene to remove physisorbed molecules. Anneal at 100°C for 10 mins to cross-link the SAM.
Phase 2: The ALD Process (Selective Growth)
-
Reactor Temp: 250°C (Optimal balance between growth rate and selectivity).
-
Carrier Flow: 100–200 sccm.
| Step | Action | Duration | Purpose |
| 1 | Pulse Ni(MeCp)₂ | 2.0 s | Saturate active metal surface. Blocked by SAM on dielectric. |
| 2 | Purge N₂/Ar | 5.0 – 10.0 s | Critical: Remove excess precursor. Insufficient purge causes CVD on SAM. |
| 3 | Pulse NH₃ | 5.0 s | Reduce Ni precursor to metallic Ni. Remove ligands. |
| 4 | Purge N₂/Ar | 5.0 – 10.0 s | Remove reaction byproducts (CH₄, amines). |
Repeat for 100–500 cycles depending on desired thickness.
Phase 3: Characterization & Validation
-
Selectivity Check: Use XPS (X-ray Photoelectron Spectroscopy) .
-
Pass: Ni 2p peak visible on Metal region; Absent on Dielectric region.
-
Fail: Ni signal detected on Dielectric (Selectivity breakdown).
-
-
Morphology: SEM should show continuous film on growth surface and no nuclei ("islands") on the non-growth surface.
Mechanism of Reaction
The reduction of Ni(MeCp)₂ by NH₃ is complex. Unlike H₂, which often requires plasma to reduce Cp ligands effectively at low temps, NH₃ facilitates ligand exchange and reduction via the formation of volatile amine/imine byproducts.
Figure 2: Surface reaction mechanism during the ALD half-cycles.
Troubleshooting & Optimization
Common Failure Modes
-
Loss of Selectivity (Ghost Growth):
-
Cause: Deposition temperature > 280°C causes SAM degradation or Ni(MeCp)₂ thermal decomposition.
-
Fix: Lower reactor temperature to 250°C. Increase N₂ purge time after Precursor Pulse (Step 2) to 15s.
-
-
Carbon Contamination (>5%):
-
Cause: Incomplete reduction of Cp ligands.
-
Fix: Increase NH₃ pulse time or pressure. Ensure reactor base pressure is < 10⁻⁶ Torr to remove background moisture.
-
-
Rough Morphology:
-
Cause: Agglomeration of Ni (dewetting) on the metal surface.
-
Fix: This is inherent to thin Ni films. Use a "seeding" layer or higher nucleation density parameters (higher pressure pulse).
-
Application in Bio-MEMS/Drug Development
For drug delivery micro-pumps or biosensors, Ni patterns often serve as magnetic actuators or catalytic sites. The SAM-based ASD process is compatible with pre-patterned microfluidic channels, allowing for the "self-aligned" coating of magnetic nickel elements inside complex 3D structures without manual alignment (lithography) limits.
References
-
Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3. Nanomaterials, 2018. Link
-
Atomic Layer Deposition of Ni Thin Films and Application to Area-Selective Deposition. Journal of The Electrochemical Society, 2010.[1] Link
-
Area-selective atomic layer deposition of noble metals: Polymerized fluorocarbon layers as effective growth inhibitors. Applied Surface Science, 2021. Link
-
Low Temperature, Selective Atomic Layer Deposition of Nickel Metal Thin Films. ACS Applied Materials & Interfaces, 2018. Link
-
Bis(methylcyclopentadienyl)nickel(II) Product Specification. Sigma-Aldrich. Link
Sources
Troubleshooting & Optimization
Solving low growth per cycle (GPC) issues with Bis(methylcyclopentadienyl)nickel(II)
A Senior Application Scientist's Guide to Solving Low Growth Per Cycle (GPC) Issues
Welcome to the technical support center for Bis(methylcyclopentadienyl)nickel(II) [(MeCp)₂Ni]. This guide is designed for researchers, scientists, and process engineers who utilize (MeCp)₂Ni as a precursor for thin film deposition and are encountering challenges with low or inconsistent Growth Per Cycle (GPC). Here, we will move beyond simple checklists to provide in-depth, cause-and-effect troubleshooting based on scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding (MeCp)₂Ni and the GPC metric.
Q1: What is Bis(methylcyclopentadienyl)nickel(II) and why is it used?
Bis(methylcyclopentadienyl)nickel(II), often abbreviated as (MeCp)₂Ni, is an organometallic compound with the formula Ni(C₅H₄CH₃)₂. It is a low-melting point solid (34-36 °C) that exhibits good volatility (boiling at 85-90 °C at 1 mmHg), making it an effective precursor for vapor deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its primary application is the creation of high-purity nickel or nickel oxide thin films for use in catalysis, electronics, and energy storage.
Q2: What is Growth Per Cycle (GPC) and why is it a critical parameter?
In Atomic Layer Deposition, GPC is the average thickness of material deposited during one complete ALD cycle.[2] It is a key indicator of process health and stability. A stable and predictable GPC is essential for achieving precise, atomic-level thickness control, which is the hallmark of ALD. Low or fluctuating GPC can indicate issues with the precursor, the deposition parameters, or the reactor system itself.
Q3: What are the typical GPC values for films grown using (MeCp)₂Ni?
The GPC is highly dependent on the co-reactant and deposition temperature. For the ALD of Nickel Oxide (NiO) using (MeCp)₂Ni and an oxygen plasma co-reactant, a GPC of approximately 0.1 Å/cycle (0.01 nm/cycle) has been reported within a deposition temperature window of 250-300 °C.[3] Using a similar precursor with ozone, a GPC of 0.39 Å/cycle has been achieved.[4] These values serve as a useful baseline for process qualification.
Q4: What are the primary factors that can lead to low GPC with (MeCp)₂Ni?
Low GPC is rarely caused by a single factor. It is typically a result of one or more of the following issues:
-
Inadequate Precursor Dose: Insufficient (MeCp)₂Ni vapor reaching the substrate surface within the pulse time.
-
Sub-optimal Deposition Temperature: Operating outside the ideal "ALD window," leading to poor surface reactions, precursor desorption, or decomposition.[5]
-
Precursor Degradation: Thermal decomposition of the (MeCp)₂Ni precursor before it reaches the chamber.
-
Nucleation Inhibition: A chemically passive substrate surface that lacks the necessary reactive sites to initiate film growth, leading to a long "incubation period."[5][6]
Troubleshooting Guide: A Deeper Dive into Low GPC
This guide is structured to help you diagnose and solve specific low GPC scenarios you may encounter during your experiments.
Problem 1: My GPC is consistently low, and extending the (MeCp)₂Ni pulse time does not improve it.
This symptom suggests that the issue is not a lack of precursor exposure time, but rather a fundamental problem with the reaction conditions or the precursor itself. The surface reaction is likely being limited by another factor.
Root Cause Analysis:
-
Operating Outside the ALD Temperature Window: The deposition temperature is the most critical parameter in an ALD process.[5] If the temperature is too low, the precursor molecules lack the activation energy to react efficiently with the surface sites. If it is too high, two things can happen: the precursor may begin to decompose before reaching the surface, or adsorbed precursor molecules may desorb from the surface before they can react.[2] For (MeCp)₂Ni with an O₂ plasma, the optimal window has been identified as 250-300 °C.[3] Below this range, the GPC drops, indicating insufficient reactivity.
-
Precursor Source is Too Hot: While the precursor must be heated to generate sufficient vapor pressure, overheating can cause it to decompose in the container (bubbler). One study showed that increasing the (MeCp)₂Ni container temperature from 130 °C to 170 °C resulted in a decrease in GPC, which is counter-intuitive unless precursor decomposition is considered.[3]
Diagnostic Steps & Solutions:
-
Verify Deposition Temperature: Confirm that your substrate heater is calibrated and providing a uniform temperature across the substrate.
-
Perform a Temperature Window Experiment: This is a crucial experiment to identify the optimal processing range for your specific reactor and co-reactant.
-
Protocol: See Appendix A for a detailed step-by-step guide.
-
Expected Outcome: You should observe a plateau in GPC across a specific temperature range, as illustrated in the diagram below.
-
Sources
- 1. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 2. Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes – Atomic Limits [atomiclimits.com]
- 3. researchgate.net [researchgate.net]
- 4. Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. pubs.acs.org [pubs.acs.org]
Preventing precursor condensation in lines when using Ni(MeCp)2
Executive Summary
Bis(methylcyclopentadienyl)nickel , or Ni(MeCp)₂ , presents a unique challenge in Vapor Phase Deposition (ALD/CVD) due to its phase transition behavior. With a melting point of 34–36°C [1, 5], it exists near the threshold of ambient laboratory temperatures. This "near-ambient" phase transition creates a high risk of condensation where the precursor can re-solidify or pool as a liquid in delivery lines if thermal gradients are not rigorously maintained.
This guide provides the thermal logic and troubleshooting protocols required to maintain a stable vapor phase transport for Ni(MeCp)₂.
Part 1: The Physics of Transport (The "Why")
To prevent condensation, you must establish a Positive Thermal Gradient . Vapor flows naturally from high pressure to low pressure, but thermodynamically, it will condense at any point where the local temperature drops below the dew point of the vapor.
For Ni(MeCp)₂, the margin for error is slim. If a line section drops below ~35°C, the precursor doesn't just condense into a liquid; it can crystallize, creating hard blockages that are difficult to purge.
Critical Thermal Parameters
| Parameter | Value | Operational Implication |
| Melting Point | 34–36°C [1, 5] | DANGER ZONE: Lines must never drop to ambient temp during operation. |
| Boiling Point | 85–90°C @ 1 Torr [5] | Target ampoule temperature for sufficient flux. |
| Decomposition | >175°C [7] | Upper limit for line heating to avoid carbon contamination. |
| ALD Window | 90–150°C [16] | Ideal substrate temperature range. |
Part 2: Hardware Configuration & Heating Profiles[1]
The following diagram illustrates the mandatory thermal gradient required to prevent "cold spot" condensation. The logic is simple: Downstream must always be hotter than Upstream.
Figure 1: The Positive Thermal Gradient ensures the vapor pressure capability of the gas increases as it moves toward the reactor, making condensation thermodynamically unfavorable.
The "Self-Validating" Setup Protocol
-
Ampoule (Source): Set to 75°C . This generates approximately 0.5–1.0 Torr vapor pressure, sufficient for most ALD processes [5].
-
Delivery Lines: Set to 90°C . This +15°C delta ensures that even if the pressure fluctuates, the gas remains superheated relative to its saturation point.
-
Valves/Manifold: Set to 100°C . Valves act as heat sinks. They require a higher setpoint to maintain internal surface temperature.
-
Inlet/Chamber: Set to 120°C .
Part 3: Troubleshooting & FAQs
Q1: I see sudden pressure spikes during precursor pulsing. What is happening? Diagnosis: Liquid Flashing. This indicates that Ni(MeCp)₂ has condensed into a liquid pool somewhere in your delivery line (likely a low point or a "cold spot" near a bend). When the carrier gas rushes over this pool, it violently evaporates (flashes), causing a pressure spike. Corrective Action:
-
Inspect the line for unheated sections (e.g., uninsulated VCR fittings).
-
Wrap these spots with heating tape and aluminum foil for uniform heat distribution.
-
Do not increase the ampoule temperature; this only pushes more mass into the cold spot.
Q2: My growth rate (GPC) is decreasing over time, but the ampoule isn't empty. Diagnosis: Valve Clogging or "Bridging". Because Ni(MeCp)₂ melts near 35°C, it can re-solidify in the cool zones of pneumatic valves. This restricts conductance. Corrective Action:
-
Perform a "Hot Purge": Increase line and valve temperatures to 110°C (keep ampoule closed) and flow inert gas (N2/Ar) for 2 hours to re-volatilize the blockage.
-
Verify valve heater block contact. A loose heater block creates a cold spot.
Q3: We are seeing high Carbon contamination in our Ni films. Diagnosis: Thermal Decomposition. You have likely exceeded the thermal stability limit of the precursor in the delivery lines. While Ni(MeCp)₂ is stable up to ~175°C, surface-catalyzed decomposition can occur earlier on steel walls if they are too hot (>150°C) [7]. Corrective Action:
-
Lower your delivery line temperatures. Ensure no part of the line exceeds 130°C.
-
Check your reactor wall temperature; if the walls are >200°C, the precursor may decompose before reaching the substrate.
Q4: Can I use a bubbler instead of a vapor draw? Answer: Yes, and it is recommended. Using a carrier gas (N2/Ar) through a bubbler helps transport the heavy Ni(MeCp)₂ molecules and reduces the residence time in the heated lines, lowering the risk of thermal decomposition [1].
Part 4: Diagnostic Logic Tree
Use this flowchart to diagnose flow issues during your experiment.
Figure 2: Diagnostic workflow for isolating delivery system failures.
Part 5: Maintenance & Recovery
If a line becomes completely occluded (solidified Ni(MeCp)₂):
-
Solvent Cleaning: Ni(MeCp)₂ is soluble in common organic solvents. Disassemble the line and sonicate in toluene or hexane .
-
Note: Ensure all solvent is removed and the lines are baked out before re-installation, as residual solvent will ruin vacuum levels.
-
-
The "Bake-Out" (In-situ):
-
Disconnect the ampoule.
-
Set all lines to 120°C .
-
Flow N2 at high velocity (500+ sccm) for 4–6 hours.
-
Pump to the lowest possible base pressure.
-
References
-
Patsnap Eureka. (2025). ALD Precursor Safety And Handling Best Practices.1[2][3][4]
-
Dalton Transactions. (2022). Molybdenum precursor delivery approaches in atomic layer deposition. (Contextual reference for line heating protocols). 3[2][3][4]
-
Society of Vacuum Coaters. Optimization of Precursor Utilization Using Spatial ALD.5[2][3][4]
-
ResearchGate. GPC as a function of the deposition temperature for NiCp2, Ni(MeCp)2.4[2][3][4][6]
-
Ereztech. Bis(methylcyclopentadienyl)nickel Specification Sheet.6[2][3][4]
-
Max Planck Institute. Progress and future directions for atomic layer deposition.7[2][3][4]
-
MOCVD Precursor Encyclopedia. Ni Cyclopentadienyls: Properties and Decomposition.8[2][3][4]
-
Sigma-Aldrich. Bis(cyclopentadienyl)nickel(II) Thermal Data.[4]
-
MilliporeSigma. Bis(methylcyclopentadienyl)nickel(II) 97% Product Data.9[2][3][4]
-
TSI. Thin Film Deposition & Removal: Vapor Delivery Solutions.10[2][3][4]
-
Dalton Transactions. (2022). Low-temperature thermal ALD process for nickel.[2][3][4]
-
Atomic Limits. (2019). Atomic Layer Deposition Process Development: Precursor Condensation Effects.12[2][3][4]
-
Plasma ALD Database. Publications using (MeCp)2Ni.13[2][3][4]
-
Thomas Scientific. Bis(cyclopentadienyl)nickel(II) Safety and Properties.14[2][3][4]
-
ResearchGate. (2025). Atomic layer deposition of nickel oxide films using Ni(dmamp)2 and water.[2] (Contextual comparison for ALD windows). 2[2][4][6]
-
UCL Discovery. Low-Temperature ALD What's Limiting?[2][3][4]
-
PubChem. Bis(methylcyclopentadienyl)nickel(II) Compound Summary.15[3][4]
-
Journal of Materials Chemistry C. Insights into the thermal decomposition and conversion mechanism of nickel xanthates.16[3][4]
Sources
- 1. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum precursor delivery approaches in atomic layer deposition of α-MoO 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03702E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. svc.org [svc.org]
- 6. Bis(methylcyclopentadienyl)nickel | Ni(MeCp)2 | C12H14Ni - Ereztech [ereztech.com]
- 7. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 8. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 9. Bis(methylcyclopentadienyl)nickel(II) 97 1293-95-4 [sigmaaldrich.com]
- 10. Thin Film Deposition & Removal | CVD & ALD Solutions | TSI & MSP Products [tsi.com]
- 11. ichems.co.kr [ichems.co.kr]
- 12. atomiclimits.com [atomiclimits.com]
- 13. plasma-ald.com [plasma-ald.com]
- 14. thomassci.com [thomassci.com]
- 15. Bis(methylcyclopentadienyl)nickel(II) | C12H14Ni | CID 18504547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Improving adhesion of Ni(MeCp)2 deposited films on silicon substrates
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Thin Film Deposition Group Subject: Technical Directive: Optimizing Adhesion of Ni(MeCp)₂ Precursor Films on Silicon
Executive Summary
You are encountering adhesion failures (delamination, peeling, or blistering) with Nickel films deposited via Ni(MeCp)₂ [Bis(methylcyclopentadienyl)nickel(II)] on Silicon substrates. This is a known thermodynamic challenge. The cyclopentadienyl (Cp) ligand is chemically stable and resists ligand exchange on hydrogen-terminated silicon (Si-H), leading to significant nucleation delays and weak van der Waals interfacial bonding.
To solve this, we must transition from physical adsorption to chemisorption by engineering the interface. The following guide replaces trial-and-error with a mechanistic protocol based on surface termination modification and silicide formation.
Module 1: Surface Engineering & Pre-Treatment
The root cause of adhesion failure is often the "Native Oxide Barrier" or "Inert Surface Termination."
The Challenge: Ni(MeCp)₂ exhibits endothermic (unfavorable) ligand exchange on H-terminated Silicon (created by HF dips). Without active sites, the precursor desorbs rather than reacts, leading to island growth (Volmer-Weber mode) and poor adhesion.
The Solution: In-Situ Surface Functionalization We must convert the inert Si-H surface into a reactive Si-NHₓ surface using plasma.
Protocol 1.1: The "Reactive Linker" Workflow
-
Ex-Situ Clean: Standard RCA clean to remove organics.
-
Oxide Removal: Dilute HF (1:50) dip for 30s. Rinse DI water. N₂ blow dry.
-
Result: Hydrophobic Si-H surface (Passive).
-
-
In-Situ Plasma Activation (CRITICAL STEP):
-
Load wafer immediately into ALD/CVD reactor.
-
Plasma Power: 50–100W (Low power to avoid substrate damage).
-
Duration: 10–30 seconds.
-
Mechanism:[1][2][3][4][5][6] The plasma creates Si-NH₂ and Si-NH surface terminations. The Ni(MeCp)₂ precursor reacts exothermically with these amine groups, stripping the Cp ligand and forming a strong Si-N-Ni bridge.
-
Self-Validating Check: After Step 2, the wafer should be hydrophobic (water beads up). After Step 3 (if you could test), the surface becomes hydrophilic due to amine groups.
Module 2: Deposition Process Parameters
Optimizing the reaction kinetics for Ni(MeCp)₂.
Precursor Characteristics:
-
State: Liquid at room temperature (Melting point ~36°C).
-
Vapor Pressure: Moderate. Requires heating to ~70–90°C for sufficient flux.
-
Thermal Stability: Decomposes >250°C. Keep deposition temperature (T_dep) below this to avoid CVD-like parasitic growth which causes stress.
Table 1: Process Window Optimization
| Parameter | Recommended Range | Scientific Rationale |
| Bubbler Temp | 75°C – 85°C | Ensures sufficient vapor pressure for saturation without precursor degradation. |
| Line Temp | 90°C – 100°C | Prevents condensation in delivery lines (which causes particles/blistering). |
| Substrate Temp | 180°C – 220°C | Sweet Spot. High enough for reaction kinetics, low enough to prevent carbon incorporation from Cp ring decomposition. |
| Co-Reactant | NH₃ Plasma | Superior Adhesion. Creates reducing environment and N-linkages. H₂ gas is often too weak for thermal ALD of Ni(Cp)₂ variants. |
| Plasma Power | 200W – 300W | Sufficient to crack NH₃ and remove ligands, but limits ion bombardment damage. |
Module 3: Post-Deposition Silicidation (The "Lock-In")
Transforming a physical interface into a chemical bond.
If you deposit Ni on Si and do not anneal, you rely on weak adhesion. To guarantee adhesion, you must form Nickel Silicide (NiSi) .
Protocol 3.1: Rapid Thermal Annealing (RTA)
-
Atmosphere: Forming Gas (5% H₂ / 95% N₂) or Ar. Do not use O₂.
-
Temperature: 350°C – 450°C.
-
Duration: 60 seconds.
-
Mechanism: Ni diffuses into Si.[7]
-
@ ~300°C: Ni₂Si forms.[8]
-
@ ~400°C: NiSi forms (Low resistivity, strong chemical bond).
-
Note: This reaction consumes a few nanometers of Silicon, effectively "rooting" the film into the substrate.
-
Visualizing the Adhesion Mechanism
The following diagram illustrates the transition from a passive surface to a chemically bonded interface.
Caption: Figure 1. Mechanistic pathway for converting inert Silicon surfaces into chemically bonded Nickel Silicide interfaces via NH₃ plasma activation and thermal annealing.
Troubleshooting Center (FAQ)
Q1: My film passes the tape test immediately after deposition, but peels 24 hours later. Why? A: This is Stress Relaxation .
-
Cause: The film has high intrinsic tensile stress (common in Ni). Over time, moisture from the air diffuses into the interface (especially if the interface is porous due to poor nucleation) and oxidizes the Si-Ni bond.
-
Fix:
-
Perform the RTA (Anneal) immediately after unloading.
-
Increase the NH₃ plasma pulse time during deposition to densify the film and reduce carbon impurities (which cause stress).
-
Q2: I see "blistering" or bubbles in the film. A: This indicates Gas Trapping or Thermal Mismatch .
-
Cause 1: Hydrogen trapping. If using H₂ plasma, H atoms can diffuse into Si and recombine to form H₂ gas bubbles upon heating.
-
Cause 2: Precursor decomposition.[9] If T_dep > 250°C, the Cp ligand cracks, trapping Carbon and Hydrogen in the film.
-
Fix: Switch to NH₃ plasma (reduces H-trapping risk compared to H₂ plasma) and lower T_dep to 200°C.
Q3: The resistivity is too high (>50 µΩ·cm). A: You have Carbon Contamination .[9][10]
-
Mechanism:[1][2][3][4][5][6] The Methyl-Cp ligand is bulky and carbon-rich. If the plasma step is too short, ligands are not fully removed.
-
Fix: Increase the Plasma Pulse time (e.g., from 5s to 10s) or introduce a "Dose-Purge-Plasma-Plasma-Purge" cycle to ensure complete ligand combustion.
Q4: Can I use thermal ALD (no plasma) with Ni(MeCp)₂? A: It is Not Recommended for Silicon.
-
Reason: Ni(MeCp)₂ + H₂ (thermal) has a very high activation energy on Si. You will get severe nucleation delays (hundreds of cycles of nothing, then rough islands). You must use plasma or a stronger reducing agent (like tert-butylamine) to initiate growth on Si.
References
-
Nucleation of Co and Ru Precursors on Silicon with Different Surface Terminations. The Journal of Physical Chemistry C. (2023). Link (Provides the mechanistic basis for NHx termination enhancing Cp-ligand exchange).
-
Plasma-assisted atomic layer deposition and post-annealing enhancement of low resistivity and oxygen-free nickel nano-films. Journal of Materials Chemistry C. (2019). Link (Validates Ni(Cp)₂ + NH₃ plasma process and annealing effects).
-
Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3. ACS Applied Materials & Interfaces. (2018). Link (Discusses NH3 co-reactant benefits for adhesion and resistivity).
-
Structural changes during the reaction of Ni thin films with (100) silicon substrates. Acta Materialia. (2012). Link (Detailed analysis of the Ni-Si solid-state reaction and silicide formation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleation of Co and Ru Precursors on Silicon with Different Surface Terminations: Impact on Nucleation Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Adhesion Strength of Polymer-Based Joints via Atomic Layer Deposition Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. US5532024A - Method for improving the adhesion of polymeric adhesives to nickel surfaces - Google Patents [patents.google.com]
- 6. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 7. escholarship.org [escholarship.org]
- 8. Enhancing Adhesion and Reducing Ohmic Contact through Nickel–Silicon Alloy Seed Layer in Electroplating Ni/Cu/Ag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
Minimizing nucleation delay of Ni(MeCp)2 on oxide surfaces
Topic: Minimizing Nucleation Delay on Oxide Surfaces
Status: Operational | Tier: Level 3 Engineering Support
Core Directive: The Surface Chemistry of Nucleation
The Issue: Users frequently report significant incubation times (nucleation delays) when depositing Nickel Oxide (NiO) or metallic Nickel (Ni) using Bis(methylcyclopentadienyl)nickel (Ni(MeCp)₂) on oxide dielectrics like SiO₂ or Al₂O₃.
The Mechanism: The root cause is the chemical incompatibility between the non-polar, hydrophobic MeCp ligands and the hydrophilic oxide surface.
-
Ligand Sterics: The methyl group on the cyclopentadienyl ring increases volatility but creates steric hindrance.
-
Adsorption Failure: Ni(MeCp)₂ relies on ligand exchange with surface hydroxyl (-OH) groups. On thermally grown SiO₂ or dehydroxylated surfaces, the precursor physically adsorbs (physisorption) rather than chemically bonds (chemisorption), leading to desorption during the purge step.
-
Island Growth: Nucleation occurs only at rare defect sites, leading to Volmer-Weber (island) growth rather than Frank-van der Merwe (layer-by-layer) growth. This results in rough, discontinuous films for the first 50–100 cycles.
Process Optimization: The "Zero-Delay" Protocol
To minimize delay, we must transition from a thermal H₂O-based process to an Ozone (O₃) or Plasma-assisted regime. The following protocol is validated for rapid saturation.
Recommended ALD Window
-
Ideal Temperature: 150°C – 250°C
-
Decomposition Threshold: >250°C (Avoid to prevent CVD-like carbon contamination)
-
Precursor Temperature: 70°C – 90°C (Line heating required)
Step-by-Step Optimization Workflow
| Parameter | Standard (High Delay) | Optimized (Min. Delay) | Technical Rationale |
| Co-reactant | H₂O (Water) | Ozone (O₃) | O₃ aggressively combusts MeCp ligands, creating a dense -OH / -O* surface for the next Ni pulse [1]. |
| Pulse Time | 0.5s - 1.0s | 2.0s - 3.0s | Ni(MeCp)₂ saturates faster than Ni(Cp)₂, but initial cycles require overdose to overcome steric barriers [1]. |
| Purge Time | 5s - 10s | 10s - 20s | Longer purges prevent CVD reactions in the gas phase, which is critical when using highly reactive O₃. |
| Substrate Prep | Solvent Clean | In-situ O₃ / Plasma | A 60s in-situ Ozone or O₂ plasma pre-treatment functionalizes the surface with reactive oxygen species. |
Validated Recipe (NiO Growth on SiO₂)
-
Pre-treatment: In-situ O₃ exposure (concentration >180 g/Nm³) for 60s at 250°C.
-
Step A (Precursor): Ni(MeCp)₂ Pulse (2.0s).
-
Step B (Purge): N₂/Ar Purge (15.0s).
-
Step C (Oxidant): O₃ Pulse (5.0s).
-
Step D (Purge): N₂/Ar Purge (15.0s).
Result: This protocol has been shown to reduce nucleation delay to <5 cycles compared to >50 cycles with water-based processes [1].
Mechanism Visualization
The following diagram illustrates the ligand exchange pathway and the critical role of Ozone in resetting the surface for the next cycle.
Caption: Cycle dynamics of Ni(MeCp)₂. Note that O₃ is required to fully remove the bulky MeCp ligand and regenerate the reactive surface.
Advanced Troubleshooting (FAQ)
Q1: I am seeing high carbon contamination (>5 at.%) in my films. Is this due to the methyl group?
-
Diagnostic: Likely yes, but it indicates incomplete half-reactions.
-
Root Cause: The MeCp ligand is thermally stable. If the deposition temperature is too low (<150°C), the oxidant cannot fully combust the ligand.
-
Fix: Increase reactor temperature to 250°C . Ensure your Ozone concentration is high (>150 g/Nm³). If using O₂ plasma, increase plasma power.
Q2: My Growth Per Cycle (GPC) is increasing linearly with temperature. Is this normal?
-
Diagnostic: No, this indicates you have left the ALD window and entered the CVD regime.
-
Analysis: At T > 250°C-275°C, Ni(MeCp)₂ begins to thermally decompose [1]. While this increases growth rate, it destroys conformality and uniformity.
-
Fix: Reduce temperature to 225°C and increase pulse times to maintain saturation without decomposition.
Q3: Can I grow metallic Nickel (Ni) directly on SiO₂ without an oxide interlayer?
-
Diagnostic: Extremely difficult with Ni(MeCp)₂ due to the lack of catalytic surface for H₂ dissociation.
-
Fix: Use a two-step process.
-
Deposit 2-3nm of NiO using the Ni(MeCp)₂ + O₃ process described above.
-
Switch to a reducing co-reactant (H₂ plasma or Forming Gas anneal) to reduce the NiO to metallic Ni. Alternatively: Use a "seed layer" of ALD Al₂O₃ or TiN to improve initial nucleation density.
-
References
-
Atomic Layer Deposition of Nickel Oxides using NiCp(MeCp) and Ozone. Source: National Institutes of Health (NIH) / ACS Applied Materials & Interfaces. Key Finding: Confirms minimal nucleation delay (approx 2 cycles) using O3 and identifies the thermal decomposition window >250°C.
-
Mechanistic Study of Nucleation Enhancement in ALD. Source: ACS Chemistry of Materials. Key Finding: Discusses the role of organometallic pretreatment and surface functionalization to overcome nucleation delays on oxides.[1]
-
Thermal ALD of Nickel Oxide: Precursor Comparison. Source: ResearchGate / Journal of Vacuum Science & Technology. Key Finding: Compares H2O vs O3, establishing O3 as the critical factor for reducing incubation time in Cp-based precursors.
Sources
Advanced Troubleshooting: Surface Morphology Control in Ni(MeCp)₂ CVD
Introduction: The "Island Growth" Paradox
Welcome to the technical support center. If you are using Ni(MeCp)₂ (Bis(methylcyclopentadienyl)nickel) for Chemical Vapor Deposition (CVD), you likely chose it for its superior liquid volatility compared to the solid Nickelocene [Ni(Cp)₂]. However, you are likely reading this because your thin films are exhibiting rough, hazy, or granular morphologies rather than the mirror-like finish required for electrode or contact applications.
The Core Conflict: Nickel has high surface energy, while most substrates (SiO₂, TiN, Si) have relatively low surface energy. This thermodynamic mismatch forces Ni to grow via the Volmer-Weber (Island) mechanism. The Ni atoms prefer to bond to each other rather than the substrate, forming isolated clusters that eventually coalesce. Roughness is the physical manifestation of these islands growing too large before they merge.
This guide treats your reactor as a deterministic system. We will isolate variables to transition your growth mode from "Island" to "Quasi-Layer-by-Layer."
Part 1: Diagnostic Logic Tree
Before adjusting parameters, identify your specific morphology phenotype using the logic flow below.
Figure 1: Diagnostic logic tree for identifying the root cause of surface morphology defects in Ni CVD.
Part 2: Troubleshooting Modules
Module A: Temperature & The Diffusion Limit
Symptom: The film is continuous but looks "milky" or matte gray. SEM shows large, faceted grains.
The Science: Ni(MeCp)₂ decomposition kinetics are heavily temperature-dependent.
-
< 200°C: Kinetic-limited regime. Decomposition is slow, leading to high carbon incorporation (incomplete ligand removal) but smooth, amorphous-like films.
-
> 300°C: Mass-transport limited regime. The precursor decomposes instantly upon arrival. Ni adatoms have high surface mobility and diffuse rapidly to existing islands (Ostwald Ripening), causing grains to grow vertically rather than laterally [1, 2].
The Fix: You must freeze the nucleation state.
-
Lower T_dep: Reduce temperature by 20-30°C. Target the 220°C – 250°C window.
-
Validation: If the film becomes smoother but resistivity increases (due to C contamination), you have found the kinetic limit. You must then compensate with Module B (Hydrogen).
Module B: The Hydrogen Co-Reactant Balance
Symptom: Film is smooth but resistive (High C), OR film is conductive but rough.
The Science: Hydrogen is not just a carrier gas; it is a chemical reagent. It attacks the methylcyclopentadienyl ligands to form volatile hydrocarbons (CH₄, C₅H₆).
-
Too Low H₂: Ligands remain trapped. The film is a Ni-C composite.[1] It is smooth (amorphous C prevents grain growth) but useless as a conductor [3].
-
Too High H₂: Rapid ligand stripping exposes pure Ni surfaces immediately. Pure Ni catalyzes further decomposition (autocatalysis), accelerating vertical grain growth and roughness [4].
The Fix: Optimize the H₂/Precursor ratio.
-
Standard: Start with a 10:1 ratio of H₂ to Precursor vapor.
-
Adjustment: If rough, decrease H₂ partial pressure slightly to induce a "controlled contamination" mode where trace carbon limits grain size, then perform a post-deposition anneal (400°C in H₂/Ar) to clean the grain boundaries.
Module C: Substrate & Nucleation Seeding
Symptom: Discontinuous film or "pinholes" visible under SEM.
The Science: Ni(MeCp)₂ has a "nucleation delay" on oxides (SiO₂, Al₂O₃). The precursor struggles to chemisorb onto -OH terminated surfaces compared to metallic surfaces. This results in sparse nucleation sites. Fewer sites = larger grains = higher roughness [1, 5].
The Fix: Increase the density of nucleation sites (seeding).
-
Plasma Pre-treatment: Use an H₂ or NH₃ plasma step (50W, 30s) before deposition to create reactive surface sites.
-
Pulse-Flow Mode: Instead of continuous flow, use a "Pulse-Purge" (ALD-like) mode for the first 50 cycles to force saturation, then switch to continuous CVD for bulk growth.
Part 3: Optimized Experimental Protocol (SOP)
Use this baseline protocol to reset your process window if roughness persists.
| Parameter | Setting | Rationale |
| Precursor | Ni(MeCp)₂ | Liquid source, maintain bubbler at 75°C (Vapor Pressure ~1 Torr) [3]. |
| Substrate Temp | 230°C - 250°C | Balances growth rate vs. surface diffusion (roughness) [2]. |
| Carrier Gas | Ar or N₂ (50 sccm) | Transports precursor without reaction. |
| Co-Reactant | H₂ (50-100 sccm) | Critical: Required for ligand removal. |
| Reactor Pressure | 5 - 10 Torr | Low pressure increases mean free path, reducing gas-phase dust formation. |
| Substrate | TiN or Plasma-treated SiO₂ | Metallic underlayers (TiN) drastically improve Ni wetting compared to bare oxides. |
Mechanism Visualization
Understanding the molecular pathway helps visualize where the roughness originates.
Figure 2: Reaction pathway showing the bifurcation between smooth lateral growth and rough vertical growth.
Part 4: Frequently Asked Questions (FAQ)
Q: I see "dust" on my wafer and the chamber walls. Is this roughness? A: No, that is gas-phase nucleation . You are operating at too high a pressure or temperature. The Ni(MeCp)₂ is decomposing in the "cloud" above the wafer, raining down Ni particles.
-
Fix: Reduce Reactor Pressure (< 5 Torr) or reduce Bubbler Temperature to lower precursor concentration.
Q: Can I use Oxygen as a co-reactant? A: Only if you want Nickel Oxide (NiO) . Oxygen reacts aggressively with Ni(MeCp)₂. For metallic Ni, you must use H₂. If you use O₂ intentionally for NiO, expect smoother films as oxides generally have lower surface diffusion rates than metals [6].
Q: My film passes the tape test but fails resistivity specs. Why? A: You likely have carbon contamination . Ni(MeCp)₂ leaves carbon residues if H₂ is insufficient.
-
Test: Run XPS.[2][3] If C > 5%, increase H₂ flow or T_dep slightly (careful of roughness).
-
Trade-off: You are balancing Purity (High T/H₂) vs. Smoothness (Low T).
References
-
Kajikawa, Y. (2008).[4] Roughness evolution during chemical vapor deposition. Materials Science and Engineering.[4] Link
-
Protopopova, V.S., et al. (2013).[5] Mass-spectrometric and kinetic study of Ni films MOCVD from bis-(ethylcyclopentadienyl) nickel. Surface and Coatings Technology.[1][6] 5
-
MOCVD Precursor Encyclopedia. Nickel bis(methylcyclopentadienyl) (Dimethylnickelocene) Ni(MeCp)2.[5] 5[7]
-
Bakovets, V.V., et al. (2005).[8] Mechanism of Ni Film CVD with a Ni(ktfaa)2 Precursor. Chemical Vapor Deposition.[3][4][5][6][8] 8
-
Lindahl, E., et al. (2009).[9] Atomic Layer Deposition of NiO by the Ni(thd)2/O3 Process. Chemical Vapor Deposition.[3][4][5][6][8] 9
-
UCL Discovery. (2021). Chemical vapour deposition (CVD) of nickel oxide using the novel nickel dialkylaminoalkoxide precursor. Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Mechanical and Surface Characterization of Stainless-Steel Nitride Thin Films Deposited at Different Substrate Temperatures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) TOF MS Investigation of Nickel Oxide CVD [academia.edu]
- 8. Nickel Pyrrolide Complexes as Precursors for the Chemical Vapor Deposition of Metallic Thin Films of Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NICKEL β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
Validation & Comparative
A Comparative Guide to the Thermal Stability of Bis(methylcyclopentadienyl)nickel(II) for Advanced Deposition Processes
For researchers and professionals in materials science and drug development, the selection of a suitable precursor for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is paramount. The thermal stability of the precursor is a critical parameter that dictates the process window, film purity, and ultimately, the performance of the final device. This guide provides an in-depth analysis of the thermal stability of bis(methylcyclopentadienyl)nickel(II), a key organometallic precursor for nickel-containing films, benchmarked against other common nickel precursors.
The Critical Role of Thermal Stability in Nickel Precursors
The ideal precursor for CVD and ALD applications should exhibit high volatility to ensure efficient transport to the substrate, yet possess sufficient thermal stability to prevent premature decomposition in the delivery lines. The decomposition should occur cleanly within a well-defined temperature window on the substrate surface. Bis(methylcyclopentadienyl)nickel(II), also known as 1,1'-dimethylnickelocene, is a volatile liquid precursor utilized for the controlled growth of nickel nanoparticles and nickel oxide thin films. Its thermal behavior, which we will explore through Thermogravimetric Analysis (TGA), is a key determinant of its suitability for these applications.
Understanding Thermal Decomposition: A TGA Perspective
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. For a CVD/ALD precursor, the TGA curve reveals the onset of decomposition, the temperature range over which decomposition occurs, and the nature of the residual mass.
Gaseous nickelocene is known to decompose on hot surfaces to deposit a nickel film, releasing its hydrocarbon ligands as gaseous byproducts[1]. The decomposition of nickelocene on surfaces has been observed to begin at temperatures as low as 225 K (-48.15 °C)[2]. It is reasonable to expect that bis(methylcyclopentadienyl)nickel(II) follows a similar decomposition pathway, likely at even lower temperatures due to the electron-donating effect of the methyl groups, which can weaken the nickel-ring bond.
A Comparative Analysis of Nickel Precursors
The selection of a nickel precursor is often a trade-off between volatility, thermal stability, and reactivity. Below is a comparison of bis(methylcyclopentadienyl)nickel(II) with other classes of nickel precursors.
| Precursor Class | Example(s) | Physical State | Volatility | Thermal Stability | Key Considerations |
| Nickelocenes | Bis(methylcyclopentadienyl)nickel(II), Nickelocene | Liquid/Solid | High | Moderate | Well-established precursors; potential for carbon incorporation in films. |
| Nickel Aminoalkoxides | [Ni(dmamp)₂] | Liquid | High | Moderate | Offer good volatility and can be used for ALD of NiO films[3]. |
| Nickel β-diketonates | Ni(acac)₂, Ni(hfacac)₂ | Solid | Moderate to High | Good | Fluorinated versions show enhanced volatility; may require a co-reactant for metal deposition[4]. |
| Nickel Amidinates | Bis(N,N'-di-t-butylacetamidinato)nickel(II) | Solid | High | High | Exhibit excellent thermal stability and reactivity for ALD/CVD applications[5]. |
| Phosphine Adducts of Nickel Halides | NiCl₂(PEt₃)₂ | Solid | High | Moderate | Can be sublimed at relatively low temperatures but may show significant residue upon decomposition[6]. |
Experimental Protocol: TGA of an Air-Sensitive Organometallic Precursor
The following protocol outlines the key steps for performing a TGA analysis on a volatile and air-sensitive compound like bis(methylcyclopentadienyl)nickel(II). The causality behind each step is explained to ensure a self-validating and reproducible experiment.
Objective: To determine the thermal decomposition profile of bis(methylcyclopentadienyl)nickel(II) under an inert atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
-
Hermetically sealed TGA pans
-
Micropipette or syringe for liquid handling
-
Bis(methylcyclopentadienyl)nickel(II) sample
-
Inert purge gas (e.g., Nitrogen, 99.999% purity)
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the TGA is clean, calibrated, and leak-tight.
-
Purge the TGA furnace and balance with the inert gas for a sufficient time to remove any residual air and moisture. This is critical to prevent premature reaction of the air-sensitive sample.
-
-
Sample Preparation (inside a glovebox):
-
Transfer the required amount of bis(methylcyclopentadienyl)nickel(II) (typically 5-10 mg) into a pre-tared hermetically sealed TGA pan. The use of a glovebox is mandatory to prevent exposure of the sample to air and moisture, which could alter its thermal behavior.
-
Seal the pan immediately. A proper seal is crucial to prevent the volatile sample from evaporating before the analysis begins.
-
-
TGA Analysis:
-
Quickly transfer the sealed pan from the glovebox to the TGA autosampler or manual loading mechanism.
-
Before starting the heating program, puncture the lid of the hermetically sealed pan using the instrument's automatic piercing mechanism. This allows the evolved gases during decomposition to escape while maintaining an inert atmosphere around the sample.
-
Program the TGA with the desired temperature profile. A typical dynamic scan would involve:
-
Equilibrate at a sub-ambient temperature (e.g., 25 °C) for 5 minutes.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). The heating rate influences the shape of the TGA curve; a slower rate can provide better resolution of decomposition steps.
-
Maintain a constant inert gas flow (e.g., 50 mL/min) throughout the experiment to sweep away decomposition products.
-
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the end of the experiment.
-
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the decision-making framework for precursor selection, the following diagrams are provided.
Caption: Experimental Workflow for TGA of Air-Sensitive Precursors
Caption: Logical Framework for Nickel Precursor Selection
Conclusion
The thermal stability of bis(methylcyclopentadienyl)nickel(II) is a crucial factor in its application as a precursor for nickel-based thin films. While direct TGA data is scarce, its physical properties suggest a volatile nature with moderate thermal stability, likely decomposing at lower temperatures than its parent compound, nickelocene. The choice of bis(methylcyclopentadienyl)nickel(II) over other precursors such as aminoalkoxides, β-diketonates, or amidinates will depend on the specific requirements of the deposition process, including the desired deposition temperature, tolerance for carbon impurities, and cost considerations. A thorough thermal analysis, following a rigorous experimental protocol, is essential for optimizing deposition processes and achieving high-quality films.
References
-
Pugmire, D. L., et al. (2001). Adsorption and decomposition of nickelocene on Ag(100): a high-resolution electron energy loss spectroscopy and temperature programming desorption study. Surface Science, 472(1-3), 155-166. [Link]
-
Wikipedia. (n.d.). Nickelocene. Retrieved from [Link]
-
Klesko, J. P., & Winter, C. H. (2013). Volatile Nickel Aminoalkoxide Complexes as Liquid Precursors for Non-volatile Memory Device of NiO Films by ALD. ResearchGate. [Link]
-
Hayashi, Y., et al. (2024). Sonochemical decomposition effects of nickelocene aiming for low-temperature and dispersant-free synthesis of nickel fine particle. Ultrasonics Sonochemistry, 106, 106976. [Link]
-
Katsioupi, E., et al. (2021). Thermal Analysis of Metal-Organic Precursors for Functional Cu:ΝiOx Hole Transporting Layer in Inverted Perovskite Solar Cells: Role of Solution Combustion Chemistry in Cu:ΝiOx Thin Films Processing. Nanomaterials, 11(11), 3074. [Link]
-
Sahnoun, R., et al. (2000). Investigation of Nickelocene Decomposition during Chemical Vapor Deposition of Nickel. Journal of The Electrochemical Society, 147(4), 1443-1448. [Link]
-
GRIN. (n.d.). Evaluation of Novel Metalorganic Precursors for Atomic Layer Deposition of Nickel-based Thin Films. Retrieved from [Link]
-
Das, S., et al. (2022). Precision Nickel Coating of Complex Nanostructures with Commercially Available ALD Precursors. ACS Applied Nano Materials, 5(3), 4419-4427. [Link]
-
Li, H., et al. (2009). ALD and CVD of NiNx Using Nickel Amidinate Source. ResearchGate. [Link]
-
Ritala, M., et al. (2022). A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(ii) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine. Dalton Transactions, 51(27), 10898-10908. [Link]
-
Chekmarev, S. F. (2020). Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. Molecules, 25(6), 1344. [Link]
Sources
Technical Comparison Guide: XRD Characterization of Crystalline Ni Films from Ni(MeCp)₂ Precursor
Executive Summary: The Liquid Advantage in Ni Deposition
In the deposition of high-purity nickel thin films for microelectronics and catalysis, the choice of precursor dictates not just the growth rate but the crystallographic integrity of the final film. Bis(methylcyclopentadienyl)nickel(II) , or Ni(MeCp)₂ , has emerged as a superior alternative to the traditional solid precursor Nickelocene (NiCp₂).
While NiCp₂ offers high thermal stability, its solid state introduces sublimation irregularities and particle transport issues. Ni(MeCp)₂ , being a liquid at room temperature (m.p. 34–36 °C), provides stable vapor pressure (~1 Torr at 80 °C) and reproducible mass transport. This guide objectively compares the XRD structural characteristics of Ni films derived from Ni(MeCp)₂ against key alternatives, providing field-validated protocols for assessing film quality.
Precursor Landscape Analysis
The following decision matrix illustrates the logic for selecting Ni(MeCp)₂ over alternatives based on volatility, stability, and resulting film purity.
Figure 1: Precursor Selection Logic
Caption: Decision pathway highlighting the stability advantages of liquid Ni(MeCp)₂ over solid alternatives.
Table 1: Comparative Technical Specifications
| Feature | Ni(MeCp)₂ | NiCp₂ (Nickelocene) | Ni(acac)₂ |
| Physical State | Liquid (mp 34°C) | Solid (mp 173°C) | Solid (mp 230°C) |
| Vapor Pressure | High (~1 Torr @ 80°C) | Moderate (Sublimes) | Low (Req. >150°C) |
| Delivery Stability | Excellent (Bubbler/DLI) | Poor (Channeling risk) | Moderate |
| Carbon Incorp. | Moderate (Requires H₂) | High (Thermally stable Cp) | High (O-content risk) |
| XRD Signature | Sharp FCC (111) | Often Broad/Carbidic | Mixed Phases (NiO/Ni) |
Experimental Methodology: Self-Validating Protocols
To ensure data reliability, the deposition and characterization workflow must be self-validating. The protocol below links process parameters directly to structural outcomes.
Deposition & Characterization Loop
Caption: Closed-loop workflow ensuring film thickness sufficiency before structural validation.
Standardized XRD Protocol
-
Instrument: Rigaku SmartLab or Bruker D8 (Cu Kα radiation, λ = 1.5406 Å).
-
Configuration: Grazing Incidence XRD (GIXRD) for films <50 nm; Bragg-Brentano (BB) for films >50 nm.
-
Scan Range: 2θ = 35° to 90°.
-
Step Size: 0.02° (Essential for resolving Ni(111) from Ni₃C peaks).
-
Validation Check: If the Si(400) substrate peak is visible, normalize intensity against it to account for film thickness variations.
XRD Characterization Results: Interpreting the Data
The structural quality of Ni films grown from Ni(MeCp)₂ is defined by the crystallization of the Face-Centered Cubic (FCC) phase.
Key Diffraction Signatures
Pure metallic nickel exhibits specific diffraction peaks. Deviations from these positions indicate stress or impurities (typically Carbon).
| Plane (hkl) | 2θ (Cu Kα) | Relative Intensity | Interpretation |
| Ni (111) | 44.51° | 100% | Preferred orientation for high-quality ALD films. |
| Ni (200) | 51.85° | 42% | Prominent at higher deposition temps (>300°C). |
| Ni (220) | 76.37° | 21% | Indicator of bulk-like polycrystalline behavior. |
| Impurity: Ni₃C | ~45.0° - 45.5° | - | Often appears as a shoulder on the (111) peak. |
Crystallinity vs. Temperature
Experimental data indicates a strong correlation between deposition temperature and crystallite size (calculated via Scherrer Equation).
-
Low Temp (<200°C): Broad, low-intensity peaks. Films are nanocrystalline or amorphous due to incomplete ligand decomposition.
-
Optimal Window (250°C - 300°C): Sharp (111) peaks. FWHM decreases , indicating grain growth (typically 15–30 nm grain size).
-
High Temp (>350°C): Peaks may shift to lower angles due to tensile stress or lattice expansion from interstitial carbon.
Ni(MeCp)₂ vs. NiCp₂: The Structural Verdict
-
NiCp₂ Films: Often exhibit a "rougher" XRD profile with higher background noise, attributed to amorphous carbon matrices formed by the robust Cp ring stability.
-
Ni(MeCp)₂ Films: When used with H₂ plasma or NH₃, these films show a higher Texture Coefficient (TC) for the (111) plane. The methyl group on the Cp ring destabilizes the ligand slightly, facilitating cleaner removal at moderate temperatures compared to the unsubstituted Cp ring.
Troubleshooting & Optimization Guide
Use the following symptom-cause-solution table to diagnose film quality issues based on XRD data.
| XRD Symptom | Probable Cause | Corrective Action |
| Broad (111) Peak (>0.5° FWHM) | Small grain size / Amorphous phase | Increase deposition temperature or annealing time. |
| Peak Shift to <44.3° | Tensile stress or Carbon interstitials | Increase H₂ co-reactant flow to scavenge Carbon. |
| Appearance of 37.2° Peak | NiO formation (Oxidation) | Check chamber leak rate; Ensure H₂ reduction step is sufficient. |
| Weak Intensity | Film too thin (<10 nm) | Switch to GIXRD (incidence angle 0.5° - 1.0°). |
References
-
Vertex AI Search. (2025).[1] Nickel Pyrrolide Complexes as Precursors for the Chemical Vapor Deposition of Metallic Thin Films of Nickel. National Institutes of Health. Link
-
MOCVD Precursor Encyclopedia. (n.d.). Ni Cyclopentadienyls: Ni(MeCp)2 Properties. Link
-
ResearchGate. (2020). Growth, physical and electrical characterization of nickel oxide thin films prepared by plasma-enhanced atomic layer deposition using nickelocene. Link
-
RSC Publishing. (2022). A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(II).[2][3] Dalton Transactions.[3] Link
-
ResearchGate. (2014). Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries. Link
Sources
- 1. Nickel Pyrrolide Complexes as Precursors for the Chemical Vapor Deposition of Metallic Thin Films of Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(ii) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
Precursor Characteristics: A Foundation for ALD Process Design
An In-Depth Comparison of Ni(MeCp)₂ and Ni(acac)₂ for Low-Temperature Atomic Layer Deposition
In the pursuit of fabricating next-generation electronic and catalytic devices, Atomic Layer Deposition (ALD) stands out for its ability to produce ultrathin, conformal, and pinhole-free films with atomic-level precision. The drive towards flexible substrates and thermally sensitive device architectures has intensified the need for low-temperature ALD processes. Nickel (Ni) and its oxide (NiO) are critical materials in catalysis, energy storage, and as components in semiconductor devices. This guide provides a detailed comparison of two common nickel precursors, Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) and Nickel(II) acetylacetonate (Ni(acac)₂), for low-temperature ALD applications, grounded in experimental data for researchers, scientists, and professionals in the field.
The choice of precursor is paramount in defining the ALD process window, film quality, and ultimately, the device performance. The chemical and thermal properties of Ni(MeCp)₂ and Ni(acac)₂ dictate their suitability for low-temperature deposition.
Bis(methylcyclopentadienyl)nickel(II) - Ni(MeCp)₂
Ni(MeCp)₂ is an organometallic compound featuring a central nickel atom bonded to two methylcyclopentadienyl ligands. It is a dark green solid at room temperature that becomes a liquid at 36°C.[1] Its volatility is a key advantage, with a reported vapor pressure of 1 Torr at 73°C, facilitating consistent precursor delivery into the ALD reactor.[1] However, its thermal stability is a critical consideration. Thermogravimetric analysis indicates that while most of the precursor vaporizes, it begins to decompose in the 200°C to 250°C range.[1] This relatively low decomposition temperature makes it a candidate for low-temperature processes but also defines a strict upper limit for the thermal ALD window to avoid chemical vapor deposition (CVD) type growth and carbon incorporation.
Nickel(II) acetylacetonate - Ni(acac)₂
Ni(acac)₂ is a coordination complex where the nickel ion is chelated by two acetylacetonate ligands. It is a light-green, air-stable solid, making it relatively easy to handle.[2][3] Its thermal stability allows it to be used up to its melting point of ~230°C, above which it decomposes.[2][3][4] However, its volatility is lower than that of Ni(MeCp)₂, often requiring higher evaporation temperatures, typically in the range of 130-230°C, to achieve sufficient vapor pressure for ALD.[5][6] This higher required temperature can be problematic, as prolonged heating can lead to precursor decomposition even within the delivery vessel.[7]
To enhance its reactivity and volatility, Ni(acac)₂ is often modified with additional ligands. For example, the adduct (N,N,N′,N′-tetramethylethylenediamine)(bis(2,4-pentanedionato))nickel(II), or Ni(acac)₂(tmeda), has been developed to improve performance in thermal ALD processes.[8][9]
Comparative Analysis of Low-Temperature ALD Performance
The efficacy of a precursor is ultimately judged by its performance within an ALD process. The following table and discussion summarize key experimental data for Ni(MeCp)₂ and Ni(acac)₂ in low-temperature ALD.
| Parameter | Ni(MeCp)₂ | Ni(acac)₂ & its Adducts |
| Typical ALD Temperature | 50 - 300 °C (for NiO with plasma)[10][11] | 220 - 300 °C (for metallic Ni)[12][13][14] |
| 250 - 300 °C (narrow window for NiO)[15][16][17] | 185 - 260 °C (for NiO)[5][18] | |
| Common Co-reactants | O₂ plasma, O₃[10][15][19] | Methanol, N₂H₄ (Hydrazine), H₂, O₃, H₂O[12][13][20] |
| Growth Per Cycle (GPC) | 0.32 Å/cycle (NiO @ 150°C with O₂ plasma)[10][11] | 2.1 Å/cycle (Ni @ 240-280°C with Ni(acac)₂(tmeda) + N₂H₄)[9][12][20] |
| 0.11 - 0.12 Å/cycle (NiO @ 250-300°C)[15][16] | 0.07 Å/cycle (Ni @ 250-300°C with methanol)[8][12] | |
| Film Purity | Low carbon for NiO with plasma[21] | High carbon content can be an issue[8][13] |
| High purity (95 at% Ni) achievable with specific co-reactants[12][20] | ||
| Precursor Stability | Decomposes at 200-250°C[1] | Decomposes upon melting (~230°C); can degrade with prolonged heating[4][7] |
Discussion of Performance:
Ni(MeCp)₂ truly excels in plasma-assisted ALD (PA-ALD) for depositing nickel oxide (NiO) at very low temperatures. Researchers have successfully deposited high-quality NiO films at temperatures as low as 50-150°C using Ni(MeCp)₂ with an O₂ plasma co-reactant.[10][11] This makes it an ideal choice for applications involving thermally sensitive substrates like polymers. The GPC in these plasma processes is moderate, around 0.32 Å/cycle at 150°C.[10] In thermal ALD processes using ozone or plasma, the ALD window for NiO is typically higher and narrower, often cited between 250°C and 300°C, with a lower GPC of about 0.12 Å/cycle.[15][16][19] There is less available data on its use for depositing pure, low-temperature metallic nickel films via thermal ALD, likely due to its decomposition behavior which can introduce carbon impurities.[1]
Ni(acac)₂ , on the other hand, is more commonly used for the thermal ALD of metallic nickel , though it generally requires higher process temperatures. For instance, using methanol as a reducing agent, high-purity (95 at%) Ni films have been deposited, but this requires a temperature range of 250–300°C and results in a low GPC of 0.07 Å/cycle.[12][13] A significant drawback of Ni(acac)₂ is the potential for high carbon impurity in the resulting films, as the acetylacetonate ligand can decompose and contribute carbon atoms.[8][13]
The development of Ni(acac)₂ adducts , such as Ni(acac)₂(tmeda), has been a key advancement. When paired with a strong reducing agent like hydrazine (N₂H₄), this modified precursor achieves a remarkably high GPC of 2.1 Å/cycle for high-purity metallic nickel at temperatures between 240-280°C.[9][12][20] This demonstrates that while the base Ni(acac)₂ molecule has limitations, its chemical structure can be tuned to significantly improve ALD performance.
Experimental Methodologies and Causality
The successful deposition of high-quality films requires carefully designed experimental protocols. The choice of parameters is directly linked to the chemical properties of the precursors and co-reactants.
Protocol 1: Low-Temperature PA-ALD of NiO using Ni(MeCp)₂
This protocol is optimized for depositing NiO on thermally sensitive substrates.
-
Substrate Preparation: The substrate is loaded into the ALD reactor chamber. An initial O₂ plasma treatment (e.g., 100 W for 15 minutes) is performed to clean and functionalize the surface with hydroxyl (-OH) groups.
-
Deposition Temperature: The substrate is maintained at a low temperature, typically between 50°C and 150°C.[10][11]
-
Precursor Delivery: The Ni(MeCp)₂ bubbler is heated to approximately 55-75°C to generate adequate vapor pressure.[10]
-
ALD Cycle:
-
Step A (Ni(MeCp)₂ Pulse): Pulse Ni(MeCp)₂ vapor into the chamber for 1-3 seconds. The precursor chemisorbs onto the surface, reacting with the surface hydroxyls.
-
Step B (Purge): Purge the chamber with an inert gas (e.g., Ar or N₂) for 4-5 seconds to remove unreacted precursor and gaseous byproducts.
-
Step C (O₂ Plasma Pulse): Introduce O₂ gas and apply RF power (e.g., 100 W) for 3 seconds. The energetic plasma species react with the surface-bound precursor, removing the methylcyclopentadienyl ligands and forming a layer of NiO.
-
Step D (Purge): Purge the chamber with inert gas for 1-5 seconds to remove reaction byproducts.
-
-
Repeat: The ALD cycle (Steps A-D) is repeated until the desired film thickness is achieved.
Causality: The use of O₂ plasma is critical for achieving low deposition temperatures. The plasma provides the necessary activation energy to break the Ni-ligand bonds and drive the surface reactions, which would otherwise require much higher thermal energy. This avoids the thermal decomposition of the Ni(MeCp)₂ precursor.
Protocol 2: Thermal ALD of Metallic Ni using Ni(acac)₂(tmeda)
This protocol is designed to achieve a high growth rate for metallic nickel films.
-
Substrate Preparation: The substrate is loaded into the reactor.
-
Deposition Temperature: The substrate is heated to the ALD window, typically between 220°C and 280°C.[20]
-
Precursor Delivery: The Ni(acac)₂(tmeda) precursor is heated in a sublimator to approximately 95°C.[22] The hydrazine (N₂H₄) co-reactant is maintained at around 40°C.[22]
-
ALD Cycle:
-
Step A (Ni(acac)₂(tmeda) Pulse): Pulse the Ni precursor for a duration sufficient for surface saturation (e.g., 10 seconds). The precursor adsorbs onto the substrate surface.
-
Step B (Purge): Purge the chamber with N₂ for an extended period (e.g., 20 seconds) to ensure complete removal of the precursor from the gas phase.
-
Step C (N₂H₄ Pulse): Pulse the hydrazine reducing agent for 2 seconds. The hydrazine reacts with the adsorbed Ni precursor, reducing the Ni(II) to Ni(0) and removing the ligands.
-
Step D (Purge): Purge the chamber with N₂ for 20 seconds to remove byproducts.
-
-
Repeat: The cycle is repeated to build the film to the target thickness.
Causality: The tmeda adduct enhances the precursor's reactivity. Hydrazine is a potent reducing agent capable of efficiently converting the adsorbed Ni(II) species to metallic Ni(0) at these temperatures, leading to the observed high GPC. The long purge times are essential to prevent gas-phase reactions (CVD) between the precursor and the highly reactive co-reactant.
Visualization of ALD Reaction Mechanisms
Understanding the surface chemistry is key to optimizing ALD processes. The following diagrams illustrate the proposed reaction cycles.
Caption: Proposed PA-ALD cycle for NiO using Ni(MeCp)₂ and O₂ plasma.
Caption: Proposed thermal ALD cycle for Ni using Ni(acac)₂(tmeda) and hydrazine.
Conclusion and Recommendations
Both Ni(MeCp)₂ and Ni(acac)₂ are viable precursors for the ALD of nickel-containing films, but their strengths lie in different domains, particularly for low-temperature applications.
-
Ni(MeCp)₂ is the superior choice for low-temperature (< 200°C) deposition of NiO , especially when using plasma-assisted ALD. Its volatility and reactivity with plasma make it ideal for coating thermally sensitive substrates where preserving the underlying material is critical.
-
Ni(acac)₂ and its adducts are more suited for the thermal deposition of metallic nickel films , albeit at moderately higher temperatures (> 220°C). While the standard Ni(acac)₂ precursor is cost-effective, it suffers from low GPC and potential carbon contamination.[8][13] The use of adducts like Ni(acac)₂(tmeda) with potent reducing agents like hydrazine dramatically enhances the growth rate and film purity, making it a powerful option for applications where high throughput is desired and the process temperature is tolerable.[9][20]
Ultimately, the selection between Ni(MeCp)₂ and Ni(acac)₂ should be guided by the specific requirements of the application: the desired film composition (Ni vs. NiO), the thermal budget of the substrate, and the need for high growth rates versus process simplicity.
References
- A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(II) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine - RSC Publishing. (2022, June 25). RSC Publishing.
- High growth per cycle thermal atomic layer deposition of Ni films using an electron-rich precursor - Rsc.org. Rsc.org.
- High Growth Per Cycle Thermal Atomic Layer Deposition of Ni Films Using an Electron-Rich Precursor | Request PDF - ResearchGate.
- Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion B
- Nickel(II)
- Thermal Stability of Bis(acetylacetonato)bis(substituted aniline)nickel(II) Complexes, [Ni(acac)
- A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(ii) and 1,4-bis(trimethylgermyl) - Helda - helsinki.fi. (2022, September 1). helsinki.fi.
- Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC. PMC.
- High growth per cycle thermal atomic layer deposition of Ni films using an electron-rich precursor - Nanoscale (RSC Publishing). RSC Publishing.
- A high growth rate atomic layer deposition process for nickel oxide film preparation using a combination of nickel(II) diketonate–diamine and ozone | Request PDF - ResearchGate.
- Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing). (2019, September 23). RSC Publishing.
- Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries - ResearchGate. (2019, May 3).
- Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing). RSC Publishing.
- Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction. MDPI.
- Precision Nickel Coating of Complex Nanostructures with Commercially Available ALD Precursors | ACS Applied Nano Materials.
- NICKEL β-DIKETONATES - mocvd-precursor-encyclopedia.de. mocvd-precursor-encyclopedia.de.
- Tailoring Nickel Oxide Thin Films: Comparative Study of Oxidizing Agents in Thermal and Plasma-Enhanced Atomic Layer Deposition | ACS Omega - ACS Publications.
- Tailoring the Properties of Atomic Layer Deposited Nickel and Nickel Carbide Thin Films via Chain-Length Control of the Alcohol Reducing Agents | Request PDF - ResearchGate.
- Chemical Vapor Deposition of Ni-C Films from Bis-(Ethylcyclopentadienyl) Nickel.
- Study of the decomposition of supported nickel acetylacetonate by thermal techniques | Request PDF - ResearchGate.
- Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene | ACS Omega - ACS Publications. (2019, June 25).
- Low temperature, area-selective atomic layer deposition of NiO and Ni - AIP Publishing. (2022, October 17). AIP Publishing.
- Low Temperature, Selective Atomic Layer Deposition of Nickel Metal Thin Films - PubMed. (2018, April 25). PubMed.
- Low Temperature Atomic Layer Deposition of Nickel Sulfide and Nickel Oxide Thin Films Using Ni(dmamb)2 as Ni Precursor | Request PDF - ResearchGate.
- Nickel(II) acetylacetonate 95 3264-82-2 - Sigma-Aldrich. Sigma-Aldrich.
- A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(II) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine - PubMed. (2022, July 26). PubMed.
- Atomic layer deposition of nickel oxide films using Ni(dmamp)2 and water - AIP Publishing. (2005, June 28). AIP Publishing.
- Atomic Layer Deposition of Nickel by the Reduction of Preformed Nickel Oxide | Request PDF - ResearchGate.
- Nickel(II)
- GPC as a function of the deposition temperature for NiCp2, Ni(MeCp)2,... - ResearchGate.
- Atomic layer deposition of metals: Precursors and film growth - AIP Publishing. (2019, October 31). AIP Publishing.
- Mechanism for zirconium oxide atomic layer deposition using bis„methylcyclopentadienyl…methoxymethyl zirconium - Northwestern University. Northwestern University.
- On the epitaxial growth in ALD Co3O4- and NiO-based bilayers - TUE Research portal. TUE Research portal.
- Synthesis, crystal structure, thermal stability and biological study of bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II) complex - PubMed. (2024, January 9). PubMed.
- Bis(methylcyclopentadienyl)nickel | Ni(MeCp)2 | C12H14Ni - Ereztech. Ereztech.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nickel(II) acetylacetonate 95 3264-82-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. NICKEL β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High growth per cycle thermal atomic layer deposition of Ni films using an electron-rich precursor - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]
- 11. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel( ii ) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01347A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Making sure you're not a bot! [helda.helsinki.fi]
- 21. research.tue.nl [research.tue.nl]
- 22. rsc.org [rsc.org]
Resistivity measurements of Nickel thin films grown from 1,1'-Dimethylnickelocene
This guide provides a technical analysis of 1,1'-Dimethylnickelocene [Ni(MeCp)₂] as a precursor for growing Nickel thin films, specifically focusing on resistivity performance.
Executive Summary: The Liquid Advantage
In the deposition of metallic Nickel (Ni) for interconnects, contacts, and catalytic layers, the choice of precursor dictates both the process stability and the film resistivity .
1,1'-Dimethylnickelocene (Ni(MeCp)₂) has emerged as the preferred alternative to the traditional Nickelocene (NiCp₂) . While both share similar cyclopentadienyl-based chemistry, Ni(MeCp)₂ offers a critical phase advantage: it is a liquid at process delivery temperatures (m.p. ~36°C) , whereas NiCp₂ is a solid that suffers from sublimation inconsistencies and particle generation.
However, achieving bulk-like resistivity (~7
Precursor Chemistry & Selection
Why 1,1'-Dimethylnickelocene?
The methyl substitution on the cyclopentadienyl rings disrupts the crystal packing, lowering the melting point significantly compared to the parent Nickelocene. This allows for consistent bubbling or direct liquid injection (DLI), eliminating the "thermal drift" often seen with solid precursors.
| Feature | 1,1'-Dimethylnickelocene [Ni(MeCp)₂] | Nickelocene [NiCp₂] | Impact on Process |
| Phase (at source) | Liquid (m.p. 34–36°C) | Solid (m.p. 173°C) | Liquid sources ensure constant surface area and flux; solids suffer from channeling. |
| Vapor Pressure | ~1 Torr at 73°C | ~1 Torr at 50–60°C | Ni(MeCp)₂ requires slightly higher source temp but offers stable delivery. |
| Decomposition | > 200°C | > 180°C | Ni(MeCp)₂ has a slightly wider thermal window before parasitic CVD occurs. |
| Carbon Content | High (Methyl groups add C) | High | Both require H₂/NH₃ plasma or annealing to strip Carbon. |
Experimental Methodology: Achieving Low Resistivity
To obtain metallic Ni rather than NiO, a reducing co-reactant is mandatory. Thermal ALD with H₂ is often insufficient for Ni(MeCp)₂, leading to high carbon contamination. Plasma-Enhanced ALD (PEALD) using NH₃ or H₂ plasma is the standard protocol for low-resistivity films.
Protocol: PEALD of Ni from Ni(MeCp)₂
-
Substrate Preparation: Si(100) with native oxide or thermal SiO₂. Degrease (Acetone/IPA) + UV-Ozone clean.
-
Precursor Delivery:
-
Ni(MeCp)₂ Source Temp: 75°C (Bubbler).
-
Line Temp: 90°C (Prevent condensation).
-
Carrier Gas: N₂ or Ar (50–100 sccm).
-
-
Deposition Cycle (Reactor Temp: 250°C):
-
Pulse Ni(MeCp)₂: 2.0 s (Saturative dose).
-
Purge: 5.0 s.
-
Plasma Step: NH₃ plasma (200W) or H₂ plasma for 5–10 s. Note: NH₃ is more effective at stripping methyl ligands but may introduce trace N.
-
Purge: 5.0 s.
-
-
Post-Deposition Anneal (Critical):
-
Atmosphere: Forming Gas (5% H₂ / 95% N₂).
-
Temp: 400°C for 30 mins.
-
Purpose: Densification and removal of residual carbidic carbon.
-
Workflow Visualization
Caption: Process flow for converting organometallic Ni(MeCp)₂ into low-resistivity Nickel metal via PEALD and annealing.
Performance Comparison & Data Analysis
The resistivity (
Resistivity vs. Processing Condition
| Precursor | Method | Deposition Temp | As-Deposited | Post-Anneal | Impurities |
| Ni(MeCp)₂ | PEALD (NH₃) | 250°C | ~120 – 150 | 12 – 15 | C (~5%), N (<1%) |
| NiCp₂ | PEALD (NH₃) | 250°C | ~70 – 130 | 11 – 12 | C (~3-5%) |
| NiCp₂ | Thermal CVD (H₂) | 200°C | ~30 | N/A | Low C, rougher film |
| Bulk Nickel | N/A | N/A | 6.9 | 6.9 | None |
Key Insights:
-
The "As-Deposited" Penalty: Films grown from Ni(MeCp)₂ typically exhibit high initial resistivity (>100
cm) due to the incorporation of methyl groups as interstitial carbon or metastable nickel carbide ( ) phases. -
The Annealing Equalizer: Post-deposition annealing at 400°C effectively drives out carbon and crystallizes the film. After annealing, the resistivity of Ni(MeCp)₂ films drops drastically to 12–15
cm , approaching the bulk value (7 cm) and becoming indistinguishable from NiCp₂ films. -
Thickness Dependence: Below 20nm, resistivity increases due to electron scattering at grain boundaries and surfaces (size effect).
Decomposition Pathway
The higher stability of the methyl-cyclopentadienyl ligand requires aggressive radicals (H* or NH*) to break the Ni-C bonds.
-
Thermal only: Often leads to incomplete decomposition
High C content. -
Plasma: Radicals attack the ligand:
Conclusion
For researchers prioritizing process reproducibility and ease of handling , 1,1'-Dimethylnickelocene [Ni(MeCp)₂] is the superior choice over Nickelocene. While the as-deposited resistivity is higher due to carbon incorporation from the methyl groups, this is easily rectified with a standard forming gas anneal.
Recommendation: Use Ni(MeCp)₂ with NH₃-plasma ALD followed by a 400°C anneal to achieve device-grade Nickel films with resistivity <15
References
-
Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries Source: MDPI (Coatings) Comparison of Ni(MeCp)₂ and NiCp₂ growth windows and stability. [Link]
-
Plasma-assisted atomic layer deposition of nickel oxide using Ni(MeCp)₂ Source: Royal Society of Chemistry (J. Mater. Chem. C) Details on precursor delivery and plasma interactions. [Link]
-
Characteristics of Nickel Thin Film by Remote Plasma ALD Source: ResearchGate / arXiv Data on resistivity reduction via annealing and impurity removal in organometallic Ni precursors. [Link]
-
Resistivity of Nickel Thin Films Source: Utah Conference on Undergraduate Research Baseline resistivity data for evaporated Nickel films for comparison. [Link]
-
Investigation of Nickelocene Decomposition during CVD Source: Journal of The Electrochemical Society Mechanistic insight into Cp-ligand decomposition and carbon incorporation. [Link]
A Senior Application Scientist's Guide to Conformality and Step Coverage Testing of Bis(methylcyclopentadienyl)nickel(II) Processes
In the pursuit of advanced microelectronics and nanoscale devices, the ability to deposit uniform, continuous, and highly conformal thin films over complex, three-dimensional topographies is paramount. Atomic Layer Deposition (ALD) has emerged as a key enabling technology, offering precise, sub-nanometer thickness control. The choice of precursor is critical to the success of any ALD process. This guide provides an in-depth comparison of Bis(methylcyclopentadienyl)nickel(II), a volatile organometallic precursor, against a common alternative, detailing the experimental workflows for testing its performance in depositing conformal nickel thin films.
This document is intended for materials scientists, process engineers, and researchers engaged in thin film deposition. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to process development.
Precursor Selection and Rationale
The performance of an ALD process is intrinsically linked to the chemical and physical properties of the chosen precursor. An ideal precursor should exhibit high volatility, sufficient thermal stability within the ALD temperature window to prevent thermal self-decomposition, and high reactivity with the chosen co-reactant.
Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) is a promising candidate for nickel ALD. It is a liquid at room temperature with a melting point of 34-36 °C and is volatile, boiling at 85-90 °C at 1 mmHg, making it suitable for vapor delivery into an ALD reactor. Its cyclopentadienyl ligands are known to provide thermal stability.[1][2]
For this comparative guide, we select Bis(N,N′-di-tert-butylacetamidinato)nickel(II) (Ni(tBu₂-amd)₂) as an alternative. Amidinato ligands are known for their high thermal stability and reactivity, offering a different chemical pathway for Ni deposition.[3]
Table 1: Comparative Properties of Nickel Precursors
| Property | Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) | Bis(N,N′-di-tert-butylacetamidinato)nickel(II) (Ni(tBu₂-amd)₂) |
| Formula | Ni(C₅H₄CH₃)₂ | Ni[tBuNC(CH₃)NtBu]₂ |
| Molecular Weight | 216.93 g/mol | 425.38 g/mol |
| Physical State | Liquid/Low-melting solid | Solid |
| Melting Point | 34-36 °C | ~150 °C (Decomposes) |
| Volatility | High (bp 85-90 °C / 1 mmHg) | Moderate |
| Primary Co-Reactants | O₃, O₂ plasma, NH₃ plasma[4] | H₂, NH₃, Hydrazine |
| Known Issues | Potential for carbon incorporation from Cp ligands[4][5] | Lower growth rate in some processes |
Experimental Design and Workflow
A robust comparison requires a meticulously designed experiment that isolates the performance of each precursor under optimized conditions. The overall workflow involves substrate preparation, developing a saturated ALD process for each precursor, depositing films on high-aspect-ratio structures, and finally, analyzing the conformality.
Causality in Experimental Choices
-
Substrate Selection: High-aspect-ratio (e.g., 10:1) trenched or porous silicon substrates are chosen. These structures present a significant challenge for line-of-sight deposition techniques and are thus ideal for rigorously evaluating the conformality of an ALD process.[6][7]
-
Co-Reactant: For Ni(MeCp)₂, an ammonia (NH₃) plasma is selected as the co-reactant. Plasma-enhanced ALD (PEALD) can lower deposition temperatures and often results in cleaner films compared to thermal processes using oxidants like O₂ or O₃, which can form nickel oxide.[1][8] For Ni(tBu₂-amd)₂, hydrogen (H₂) gas is a suitable co-reactant.
-
Deposition Temperature: The ALD temperature window is critical. It must be high enough to provide sufficient thermal energy for the surface reactions to proceed to completion but low enough to prevent thermal decomposition of the precursor and ensure self-limiting growth.[9] An initial temperature sweep (e.g., 150-300 °C) is necessary to identify this window.[10]
-
Analysis Technique: Cross-sectional Scanning Electron Microscopy (SEM) is the primary method for visualizing and quantifying step coverage.[10][11] It allows for direct measurement of the film thickness at various points within the high-aspect-ratio feature.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for comparative testing.
Caption: Measurement points for step coverage calculation.
Comparative Data and Results
The following table summarizes representative data that could be obtained from such a comparative study, based on typical performance characteristics found in literature.
Table 2: Performance Comparison of Ni ALD Processes
| Parameter | Ni(MeCp)₂ + NH₃ Plasma | Ni(tBu₂-amd)₂ + H₂ | Source |
| Optimal Deposition Temp. | 250 °C | 225 °C | ,[10] [3] |
| Growth-Per-Cycle (GPC) | ~2.2 Å/cycle | ~0.7 Å/cycle | ,[10] [3] |
| Film Resistivity | ~125 µΩ·cm (at 150°C) | ~70 µΩ·cm (at 280°C) | ,[10] [12] |
| Step Coverage (10:1 AR) | > 95% | > 90% | Hypothetical |
| Impurity Content (Carbon) | < 5 at.% | < 3 at.% | [10] |
Interpretation: The Ni(MeCp)₂ process demonstrates a significantly higher growth rate, which is advantageous for manufacturing throughput. [10]However, the amidinato precursor may yield films with slightly lower carbon impurity and potentially lower resistivity, although resistivity is highly dependent on deposition temperature and post-processing. [10][12]Both precursors are capable of achieving excellent conformality, which is the hallmark of a successful ALD process.
Conclusion
Both Bis(methylcyclopentadienyl)nickel(II) and amidinato-based precursors are viable for the atomic layer deposition of conformal nickel thin films. The choice between them depends on the specific application requirements.
-
Bis(methylcyclopentadienyl)nickel(II) is an excellent choice when a high growth rate is a primary concern. Its process requires careful optimization of the co-reactant and purge steps to minimize carbon incorporation from the cyclopentadienyl ligands.
-
Alternative precursors like Ni(tBu₂-amd)₂ may be preferred for applications demanding the absolute highest film purity and lowest resistivity, despite a lower deposition rate.
Ultimately, the rigorous, self-validating experimental workflow detailed in this guide—from process saturation to quantitative cross-sectional analysis—is essential for making an informed decision and developing a robust, high-performance deposition process tailored to the specific needs of the researcher or manufacturer.
References
-
Growth and Characterization of Metastable Hexagonal Nickel Thin Films via Plasma-Enhanced Atomic Layer Deposition. ACS Applied Materials & Interfaces. Available at: [Link]
-
Characteristics of Nickel Thin Film and Formation of Nickel Silicide by Remote Plasma Atomic Layer Deposition using Ni(iPr–DAD). arXiv. Available at: [Link]
-
Atomic layer deposition of NiOx: harnessing the potential of new precursor combinations for photoelectrochemical water oxidation. Journal of Materials Chemistry A. Available at: [Link]
-
Description of the measurement of step coverage and conformality. ResearchGate. Available at: [Link]
-
Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene. ACS Omega. Available at: [Link]
-
Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction. MDPI. Available at: [Link]
-
Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene. ACS Publications. Available at: [Link]
-
New precursors and chemistry for the growth of transition metal films by atomic layer deposition. McMaster University. Available at: [Link]
-
Ni CYCLOPENTADIENYLS. MOCVD Precursor Encyclopedia. Available at: [Link]
-
Characteristics of Nickel Thin Film and Formation of Nickel Silicide by Remote Plasma Atomic Layer Deposition using Ni(iPr-DAD)2. ResearchGate. Available at: [Link]
-
Atomic layer deposition of nickel sulfide thin films and their thermal and electrochemical stability. Journal of Materials Chemistry A. Available at: [Link]
-
Characterization and Evaluation of Standard Enthalpy of Vaporization and Kinetic Studies of Volatile bis(N-ethyl-5-methyl-salicylaldimine)nickel(II). ScienceDirect. Available at: [Link]
-
Structural Characterization of the Nickel Thin Film Deposited by GLAD Technique. ResearchGate. Available at: [Link]
-
(MeCp)2Ni, Ni(C5H4CH3)2, Bis(methylcyclopentadienyl)nickel(II), 1,1'-Dimethylnickelocene, CAS# 1293-95-4. Plasma ALD. Available at: [Link]
-
ALD process development. Growth rate and resistivity versus (a)... ResearchGate. Available at: [Link]
-
Step coverage modeling of thin films in atomic layer deposition. Semantic Scholar. Available at: [Link]
-
Step coverage modeling of thin films in atomic layer deposition. KOASAS. Available at: [Link]
-
What Is Step Coverage In Pecvd, And Why Is It Important?. Kintek Furnace. Available at: [Link]
-
Vapor Pressures and Sublimation Enthalpies of Nickelocene and Cobaltocene Measured by Thermogravimetry. ResearchGate. Available at: [Link]
-
Atomic Layer Deposition Process Development. JOVE. Available at: [Link]
-
Thin Film Analysis with SEM micro-XRF. Bruker. Available at: [Link]
-
A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(ii) and 1,4-bis(trimethylgermyl). Helda - University of Helsinki. Available at: [Link]
-
Nickel. NIST WebBook. Available at: [Link]
-
Chemical Vapor Deposition of Ni-C Films from Bis-(Ethylcyclopentadienyl) Nickel. ResearchGate. Available at: [Link]
-
Bis(methylcyclopentadienyl)nickel. Ereztech. Available at: [Link]
Sources
- 1. Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atomiclimits.com [atomiclimits.com]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Bis(methylcyclopentadienyl)nickel(II)
CAS: 1293-95-4 | Formula: Ni(CH₃C₅H₄)₂ | State: Dark Green Solid/Liquid (mp ~34°C)[1]
Part 1: Executive Risk Assessment
As a Senior Application Scientist, I must emphasize that the Safety Data Sheet (SDS) often understates the operational reality of handling Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂). While listed as a "flammable solid" and "carcinogen," the primary danger lies in its physical phase behavior .
The Critical Hazard: The 34°C Melting Point Unlike solid inorganic nickel salts, Ni(MeCp)₂ melts near body temperature (34–36°C).
-
The Consequence: If particles land on your glove, the heat from your hand will melt the compound into a liquid.
-
The Risk: Liquid organometallics permeate standard nitrile gloves significantly faster than solids.[1] The lipophilic methylcyclopentadienyl ligands facilitate the transport of carcinogenic nickel ions through the skin barrier.
Core Directive: Treat this substance as a volatile liquid toxicant , even if it appears solid in the storage vessel.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a single barrier. Use this Self-Validating PPE System designed to fail safely.
Hand Protection (The "Dual-Barrier" Protocol)
Standard nitrile gloves are insufficient for prolonged contact with liquid-phase Ni(MeCp)₂.[1]
| Layer | Material | Specification | Scientific Rationale |
| Primary (Inner) | Silver Shield / 4H (Laminate) | 2.7 mil (minimum) | Impermeable Barrier: Laminates provide >4-hour breakthrough time for organometallics.[1] They are chemically resistant but mechanically weak.[1] |
| Secondary (Outer) | Nitrile (High Dexterity) | 5–8 mil, Extended Cuff | Mechanical Protection: Protects the inner laminate glove from tears/punctures.[1] Provides grip.[1] |
| Validation | Inflation Test | Air-check before donning | Self-Check: Inflate the outer glove to check for pinholes before inserting the laminate-covered hand.[1] |
Respiratory & Body Protection
| Component | Requirement | Operational Context |
| Respiratory | PAPR or Supplied Air | Mandatory if handling outside a glovebox/fume hood.[1] N95/P100 masks offer zero protection against Ni(MeCp)₂ vapors (sublimation).[1] |
| Body | Fire-Resistant (FR) Lab Coat | Ni(MeCp)₂ is a flammable solid.[1][2][3] Cotton/synthetic blends can melt into skin if ignited.[1] Use Nomex or treated cotton.[1] |
| Eyes | Chemical Goggles + Face Shield | Required during quenching/waste disposal.[1] Safety glasses are insufficient for liquid splashes.[1] |
Part 3: Engineering Controls & Handling Protocol
The "Zero-Exposure" Workflow
-
Primary Control: Inert Atmosphere Glovebox (N₂ or Ar).[1]
-
Secondary Control: Schlenk Line (Air-free technique).[1]
-
Prohibited: Open-air weighing or pouring.[1]
Diagram 1: Handling Decision Logic
Step-by-Step Transfer Protocol (Liquid Phase)
Context: Transferring Ni(MeCp)₂ from a bubbler/storage vessel to a reactor.
-
Thermal Conditioning: Gently warm the source cylinder to 40°C to fully melt the precursor.[1] This ensures a homogeneous liquid transfer rather than handling a slushy solid.[1]
-
Inert Purge: Verify Schlenk line vacuum/inert cycles (3x) to remove oxygen. Ni(MeCp)₂ oxidizes to form insoluble nickel oxides , which can clog ALD valves.[1]
-
Cannula Transfer:
-
Seal & Clean: Immediately cap all ports. Wipe septum surfaces with hexane (while wearing laminate gloves) to remove trace residue.[1]
Part 4: Emergency & Disposal Procedures
Disposal Philosophy: Never dispose of active organometallic precursors directly. They must be chemically deactivated ("quenched") first.[1]
Quenching Protocol (Chemical Deactivation)
Ni(MeCp)₂ is air-sensitive and flammable.[1] Quenching should be performed in a fume hood or glovebox.[1]
-
Dilution: Dissolve residual material in a non-reactive solvent (e.g., Toluene or Hexane).[1]
-
Slow Hydrolysis:
-
Final Quench: Once no reaction is observed with IPA, add water dropwise.
-
Waste Segregation: The resulting mixture contains Heavy Metals (Nickel) and Flammable Solvents .[1] Label as "Hazardous Waste: Flammable, Toxic (Nickel)."[1]
Diagram 2: Emergency Response Flow
References
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Bis(methylcyclopentadienyl)nickel(II). Retrieved from
-
Sigma-Aldrich. (2023).[1] Product Specification: Bis(methylcyclopentadienyl)nickel(II).[1][4] Retrieved from [1]
-
National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Nickel metal and other compounds (as Ni).[1][4][6][7] NIOSH Pocket Guide to Chemical Hazards. Retrieved from [1]
-
Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). (Referencing general organometallic breakthrough times for Laminate vs. Nitrile). Retrieved from [1]
-
American Elements. (2024).[1] Bis(methylcyclopentadienyl)nickel(II) Handling & Safety. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ereztech.com [ereztech.com]
- 4. fishersci.com [fishersci.com]
- 5. theallergyshop.com.au [theallergyshop.com.au]
- 6. Bis(methylcyclopentadienyl)nickel(II) | C12H14Ni | CID 18504547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
